Tris(1,3-dichloropropyl) phosphate
Description
Structure
3D Structure
Properties
IUPAC Name |
tris(1,3-dichloropropyl) phosphate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15Cl6O4P/c10-4-1-7(13)17-20(16,18-8(14)2-5-11)19-9(15)3-6-12/h7-9H,1-6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DHNUXDYAOVSGII-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CCl)C(OP(=O)(OC(CCCl)Cl)OC(CCCl)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15Cl6O4P | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90871387 | |
| Record name | Tris(1,3-dichloropropyl)phosphate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90871387 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
430.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
40120-74-9 | |
| Record name | Tris(1,3-dichloropropyl)phosphate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=40120-74-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Tris(1,3-dichloropropyl) phosphate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0040120749 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Tris(1,3-dichloropropyl)phosphate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90871387 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Tris(1,3-dichloropropyl) phosphate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.049.797 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Environmental Presence and Dynamics of Tris 1,3 Dichloropropyl Phosphate
Ubiquitous Detection of Tris(1,3-dichloropropyl) phosphate (B84403) in Environmental Compartments
Tris(1,3-dichloropropyl) phosphate (TDCIPP) is an additive flame retardant, meaning it is not chemically bound to the materials it is used in. wikipedia.org This characteristic facilitates its release into the environment throughout the lifecycle of products containing it. wikipedia.orgca.gov Consequently, TDCIPP has been widely detected in diverse environmental samples, from indoor dust to surface water and wildlife tissues. wikipedia.orgnih.govacs.orgnih.gov Its persistence in the environment is notable, as it degrades slowly and is not easily removed by conventional wastewater treatment processes. wikipedia.org
Atmospheric Distribution and Airborne Concentrations of this compound
TDCIPP has been identified in both indoor and outdoor air. wikipedia.orgnih.govnih.govaaqr.org While generally found at higher concentrations in enclosed spaces, its presence in the atmosphere is widespread. wikipedia.orgaaqr.org One study investigating atmospheric fine particles (PM2.5) across ten Chinese cities found TDCIPP concentrations ranging from 2.11 to 283.00 pg/m³, with a mean of 39.00 pg/m³. researchgate.net This ubiquitous presence in PM2.5 samples highlights its significant production and use. researchgate.net In comparison to other organophosphate flame retardants, TDCIPP's detection in air samples is sometimes less frequent and at lower concentrations, which is likely attributable to its lower vapor pressure. wikipedia.org However, its higher vapor pressure compared to polybrominated diphenyl ethers (PBDEs) can lead to increased off-gassing from treated products into indoor air. researchgate.net For instance, a study in Boston offices detected TDCIPP in 87% of air samples, with a geometric mean concentration of 1.2 ng/m³. greensciencepolicy.org
Occurrence of this compound in Indoor Environments (e.g., Dust)
The indoor environment is a primary reservoir for TDCIPP, largely due to its use in polyurethane foam found in furniture, baby products, and vehicle seats. nih.govnih.govgreensciencepolicy.orgnih.gov As an additive flame retardant, it leaches from these products and accumulates in indoor dust. wikipedia.orgca.govnih.gov
Numerous studies have documented the prevalence of TDCIPP in indoor dust. A U.S. study of house dust collected between 2002 and 2007 found TDCIPP in over 96% of samples, with an average concentration exceeding 1.8 parts per million (ppm) and a maximum of over 56 ppm. wikipedia.org Similarly, a 2009 study in the Boston area detected TDCIPP in 99% of dust samples from homes, offices, and vehicles. wikipedia.orgnih.gov This study reported a geometric mean of 4.43 µg/g for all dust samples, with vehicle dust showing the highest concentrations (geometric mean of 12.5 µg/g). nih.gov
Table 1: TDCIPP Concentrations in Dust from Various Indoor Environments
| Location | Detection Frequency (%) | Concentration Range | Geometric Mean (µg/g) | Reference |
| U.S. House Dust (2002-2007) | >96 | - | >1.8 (average) | wikipedia.org |
| Boston Area (Homes, Offices, Vehicles) | 99 | <0.03 to 326 µg/g | 4.43 | nih.gov |
| Boston Area (Vehicles) | - | - | 12.5 | nih.gov |
| Boston Area (Offices) | - | - | 6.06 | nih.gov |
| Boston Area (Main Living Area) | - | - | 4.21 | nih.gov |
| Boston Area (Bedrooms) | - | - | 1.40 | nih.gov |
| Swedish Indoor Environments | - | 0.2 to 67 µg/g | 1.1 (median) | greensciencepolicy.org |
| Japanese Hotel | - | 0.07 to 18 µg/g | 1.7 (median) | greensciencepolicy.org |
Aquatic Environmental Presence of this compound (Surface Water, Drinking Water, Sediment)
TDCIPP is frequently detected in aquatic environments, including surface water, drinking water, and sediment. wikipedia.orgacs.orgresearchgate.netmdpi.com Its presence in these compartments is often a result of runoff and effluent from wastewater treatment plants, which are not highly effective at removing it. wikipedia.orghealth.state.mn.us
Studies in various regions have confirmed its presence. In Minnesota, TDCIPP was detected at low levels (below 0.4 parts per billion) in some wells, including a shallow domestic drinking water well. health.state.mn.us A large-scale survey of Taihu Lake in China found higher TDCIPP concentrations in water and sediment samples from the more industrialized northern areas compared to the southeastern area. researchgate.net For instance, water concentrations were around 20 ng/L in the northern parts versus 13 ng/L in the southeast, and sediment concentrations were as high as 0.69 ng/g dry weight in the north compared to 0.20 ng/g in the southeast. researchgate.net High concentrations have also been found in sediments near automobile destruction sites in Norway, with levels ranging from 9.5 to 24 mg/kg. researchgate.net
Terrestrial Environmental Detection of this compound
TDCIPP also contaminates terrestrial environments. acs.org It can be transported from the atmosphere and deposited onto soil through both wet and dry deposition. cabidigitallibrary.org One study found that the melting of snow, which can act as an efficient scavenger of atmospheric TDCIPP, led to increased concentrations in the soil. cabidigitallibrary.org Research on the earthworm Eisenia fetida exposed to TDCIPP in soil demonstrated that the compound can be taken up by terrestrial invertebrates, primarily through epidermal adsorption. acs.orgresearchgate.net
Global Monitoring Initiatives and Spatiotemporal Trends of this compound
The widespread detection of TDCIPP has led to its inclusion in various environmental monitoring programs globally. wikipedia.orgresearchgate.net These initiatives track its levels in different environmental media to understand its distribution and potential risks.
Spatiotemporal trend data for TDCIPP is still emerging but indicates its persistence and, in some cases, increasing presence following the phase-out of other flame retardants like PentaBDE. greensciencepolicy.org For example, the use of TDCIPP as a replacement for PentaBDE has led to its increased detection in various environmental compartments. greensciencepolicy.org The global distribution is extensive, with detections reported in North America, Europe, and Asia. wikipedia.orggreensciencepolicy.org The highest levels of contamination are generally found near urban and industrial areas, but the compound has also been detected in relatively remote locations, indicating its potential for long-range transport. wikipedia.org
Environmental Fate and Biogeochemical Cycling of Tris 1,3 Dichloropropyl Phosphate
Environmental Persistence and Degradation Kinetics of Tris(1,3-dichloropropyl) phosphate (B84403)
Tris(1,3-dichloropropyl) phosphate is known to degrade slowly in the environment and is not easily removed by conventional wastewater treatment processes. wikipedia.org Its persistence allows for its widespread distribution, with detections in various environmental compartments, including surface water and wildlife tissues, often near urban areas. wikipedia.org
Studies have investigated the degradation kinetics of TDCPP under different conditions. For instance, in an electrochemical oxidation process using a specific anode, the degradation of TDCPP was found to follow pseudo-first-order kinetics, with a reaction rate constant (k) of 0.0332 min⁻¹ at a current density of 10 mA/cm² and a Na2SO4 concentration of 10 mmol/L. bohrium.com Another study using UV-activated persulfate (UV/PS) also reported that the degradation reaction of TDCPP followed a pseudo-first-order kinetics model, achieving a degradation rate of 97.9% after 30 minutes under optimal conditions. epa.gov
Abiotic Transformation Pathways of this compound
Abiotic processes, including photodegradation and hydrolysis, play a role in the transformation of TDCPP in the environment.
Photodegradation has been shown to be an effective pathway for TDCPP removal. One study demonstrated that using titanium dioxide (TiO2) nanoparticles as a photocatalyst under UV irradiation led to the degradation of TDCPP within 60 minutes. acs.orgacs.org This process resulted in near-complete mineralization and the release of chloride ions. acs.orgacs.org The degradation rate was influenced by factors such as the initial TDCPP concentration and the TiO2 dosage. acs.org Acidic conditions were found to enhance photodegradation. acs.org During this process, two byproducts were identified after 10 minutes of treatment. acs.org The presence of electrolytes like sodium chloride (NaCl) and sodium bromide (NaBr) can hinder photocatalytic efficiency by causing nanoparticle aggregation and acting as radical scavengers. acs.org
Another study utilizing UV-activated persulfate (UV/PS) to degrade TDCPP in water identified sulfate (B86663) radicals (SO4·-) as the primary reactive oxygen species responsible for the degradation. epa.gov This process also led to the identification of two stable degradation intermediates. epa.gov
Besides photodegradation, other chemical degradation processes contribute to the transformation of TDCPP. The electrochemical oxidation of aqueous TDCPP has been investigated, demonstrating its degradation and identifying several intermediates. bohrium.com In this process, the free hydroxy radical (•OH) was found to be the dominant species in TDCPP oxidation. bohrium.com Five intermediates were identified: C6H11Cl4O4P (M1), C3H7Cl2O4P (M2), C9H16Cl5O5P (M3), C9H14Cl5O6P (M4), and C6H10Cl3O6P (M5). bohrium.com
The stability of TDCPP in water and alkaline conditions has been noted. chemyr.com
Biotic Transformation Pathways of this compound
Biotic processes, driven by microorganisms, are crucial in the breakdown of TDCPP in various ecosystems.
In aquatic environments, TDCPP can be metabolized by organisms. Studies on the bivalve Corbicula fluminea have shown that it can bioaccumulate and metabolize TDCPP. researchgate.net The primary metabolite of TDCPP is bis(1,3-dichloro-2-propyl) phosphate (BDCPP). nih.govnih.govuzh.ch Research indicates that TDCPP is more toxic to these bivalves than its metabolite, BDCIPP, possibly due to lower bioaccumulation and faster metabolism of BDCIPP. researchgate.net
Zebrafish have also been used as a model organism to study the effects and metabolism of TDCPP. nih.govnih.gov These studies have shown that TDCPP can accumulate in zebrafish and that exposure can have adverse effects on their survival and growth. nih.gov
Microorganisms in soil and wastewater play a significant role in the degradation of TDCPP. Sewage treatment facilities have reported the presence of TDCPP in influents, effluents, and sludge, indicating that it is not completely removed during treatment. ca.gov
Research has identified specific bacterial strains capable of degrading TDCPP. A study demonstrated the complete detoxification of TDCPP by a mixed culture of two bacteria, Sphingobium sp. strain TCM1 and Arthrobacter sp. strain PY1. sourcewatch.org In vitro studies of human metabolism have also shown that TDCPP is metabolized to BDCPP. nih.gov
Interactive Data Tables
Table 1: Degradation Kinetics of this compound (TDCPP)
| Degradation Method | Kinetic Model | Rate Constant (k) | Conditions | Reference |
| Electrochemical Oxidation | Pseudo-first-order | 0.0332 min⁻¹ | Current density: 10 mA/cm², Na2SO4: 10 mmol/L | bohrium.com |
| UV-activated Persulfate (UV/PS) | Pseudo-first-order | 0.1222 min⁻¹ | PS dosage: 50 mg/L, pH: 7.0 | epa.gov |
Table 2: Identified Transformation Products of this compound (TDCPP)
| Process | Intermediate/Product | Chemical Formula | Reference |
| Electrochemical Oxidation | M1 | C6H11Cl4O4P | bohrium.com |
| Electrochemical Oxidation | M2 | C3H7Cl2O4P | bohrium.com |
| Electrochemical Oxidation | M3 | C9H16Cl5O5P | bohrium.com |
| Electrochemical Oxidation | M4 | C9H14Cl5O6P | bohrium.com |
| Electrochemical Oxidation | M5 | C6H10Cl3O6P | bohrium.com |
| Metabolism | bis(1,3-dichloro-2-propyl) phosphate (BDCPP) | Not Specified | nih.govnih.govuzh.ch |
| Photodegradation (UV/PS) | Two stable intermediates | Not Specified | epa.gov |
| Photodegradation (TiO2/UV) | Two byproducts | Not Specified | acs.org |
Bioaccumulation Potential and Trophic Transfer of this compound
This compound (TDCPP) is an organophosphate flame retardant that has been widely used in a variety of consumer products, including polyurethane foams, plastics, and textiles. researchgate.netescholarship.orgca.gov As an additive flame retardant, TDCPP is not chemically bound to the materials it is added to, which increases the likelihood of its release into the environment over the lifetime of the product. wikipedia.org Its persistence in the environment and slow degradation rate contribute to its widespread presence in various environmental compartments. wikipedia.org
Bioconcentration in Aquatic Organisms
The potential for TDCPP to accumulate in living organisms, a process known as bioaccumulation, is a significant area of environmental research. In aquatic environments, TDCPP has demonstrated the ability to bioconcentrate in various organisms.
Studies on zebrafish (Danio rerio) have shown that TDCPP can be bio-concentrated, with the highest levels typically found in the liver, followed by the brain and gonads. nih.gov One study conducted a 21-day bioaccumulation test where zebrafish were exposed to different concentrations of TDCPP. nih.gov The results indicated that TDCPP was taken up by the fish from the water and accumulated in their tissues. nih.gov Interestingly, the presence of nano-titanium dioxide (nano-TiO2) was found to enhance the bioconcentration of TDCPP in zebrafish. nih.gov The nano-TiO2 particles appeared to adsorb TDCPP and act as a carrier, facilitating its uptake and translocation within the fish's tissues. nih.gov
Another study on the water flea, Daphnia magna, exposed the organisms to environmentally relevant concentrations of TDCPP. nih.gov While this study focused on reproductive and developmental effects, the observed toxicities at low concentrations imply uptake and bioconcentration of the chemical. nih.gov
Research has also investigated the toxic effects of TDCPP on the ciliated protozoan, Tetrahymena thermophila. nih.gov Exposure to TDCPP led to a significant decrease in the relative biomass of the organism, indicating that even at lower trophic levels, TDCPP can be taken up and exert adverse effects. nih.gov
The table below summarizes key findings on the bioconcentration of TDCPP in aquatic organisms.
| Organism | Exposure Concentration | Key Findings | Reference |
| Zebrafish (Danio rerio) | 5.74, 23.6, or 90.7 μg L⁻¹ | TDCPP bio-concentrated in liver, brain, and gonads. Co-exposure with nano-TiO2 enhanced uptake. | nih.gov |
| Daphnia magna | 65±7.1, 550±33, or 6500±1400 ng/L | Decreased fecundity and length, suggesting uptake of TDCPP. | nih.gov |
| Tetrahymena thermophila | 0.01, 0.1, or 1 μM | Decreased relative biomass, indicating uptake and toxicity. | nih.gov |
Accumulation in Terrestrial Biota (e.g., Plants)
The accumulation of TDCPP is not limited to aquatic environments. In terrestrial ecosystems, there is evidence of its uptake and accumulation by invertebrates. A study on earthworms (Eisenia fetida) exposed to TDCPP in soil for 28 days demonstrated that the earthworms accumulated TDCPP, primarily through epidermal adsorption. researchgate.net This accumulation was associated with negative effects on the earthworms' growth and reproduction. researchgate.net
While direct studies on TDCPP accumulation in plants are less common in the provided search results, the presence of other organophosphate flame retardants, such as TCEP and TCIPP, has been shown to disrupt material synthesis in wheat, suggesting a potential for uptake and effects in plants. researchgate.net The significant accumulation in soil-dwelling organisms like earthworms points to the bioavailability of TDCPP in the terrestrial environment, making plant uptake a plausible pathway for its entry into terrestrial food webs. researchgate.net
| Organism | Exposure Concentration | Key Findings | Reference |
| Earthworm (Eisenia fetida) | 50, 500, and 5000 ng/g in soil | TDCPP accumulated mainly via epidermal adsorption, leading to decreased body mass and reproduction. | researchgate.net |
Trophic Transfer Dynamics within Ecological Food Webs
Once TDCPP enters an ecosystem and is accumulated by organisms at lower trophic levels, it has the potential to be transferred up the food chain. This process, known as trophic transfer or biomagnification, can lead to higher concentrations of the contaminant in predators.
The detection of TDCPP in the tissues of free-living avian species provides evidence of its movement through food webs. nih.gov Birds, often occupying higher trophic levels, can be exposed to TDCPP through the consumption of contaminated prey, such as fish or invertebrates.
A study on zebrafish larvae demonstrated that the bioconcentration and transfer of TDCPP can cause thyroid endocrine disruption and developmental neurotoxicity. researchgate.net This highlights the potential for adverse effects to be passed along the food chain as contaminated organisms are consumed by predators. The accumulation in key organs like the liver in fish further underscores the potential for trophic transfer, as these organs are often consumed by predators. nih.gov
Comparative Bioaccumulation with Other Organophosphate Flame Retardants
TDCPP is structurally related to other organophosphate flame retardants (OPFRs), such as tris(2-chloroethyl) phosphate (TCEP) and tris(1-chloro-2-propyl) phosphate (TCPP). wikipedia.orgnih.gov While direct comparative bioaccumulation studies are not detailed in the provided results, some inferences can be drawn.
TDCPP was found to be more toxic to cultured avian hepatocytes and neuronal cells than TCPP. nih.gov This higher toxicity could be an indirect indicator of differences in uptake, metabolism, or cellular accumulation. In indoor air samples, TDCPP is detected less frequently and at lower concentrations than TCEP and TCPP, which is likely due to its lower vapor pressure. wikipedia.org However, in dust, TDCPP can be found at high concentrations. wikipedia.org
Epidemiological studies have shown positive associations between urinary metabolites of both TDCPP and TCEP with metabolic syndrome in males, suggesting similar pathways of human exposure and potential for bioaccumulation. nih.gov The detection of the primary metabolite of TDCPP, bis(1,3-dichloro-2-propyl) phosphate (BDCPP), in over 90% of Americans further emphasizes its widespread exposure and potential for accumulation in the human body. nih.govnih.gov
The table below provides a general comparison of TDCPP with other OPFRs based on the available information.
| Feature | This compound (TDCPP) | Tris(2-chloroethyl) phosphate (TCEP) | Tris(1-chloro-2-propyl) phosphate (TCPP) |
| Structure | Chlorinated organophosphate wikipedia.org | Chlorinated organophosphate wikipedia.org | Chlorinated organophosphate wikipedia.org |
| Vapor Pressure | Lower wikipedia.org | Higher than TDCPP researchgate.net | Higher than TDCPP wikipedia.org |
| Presence in Indoor Air | Less frequent, lower concentrations wikipedia.org | More frequent than TDCPP wikipedia.org | More frequent than TDCPP wikipedia.org |
| Presence in Dust | High concentrations found wikipedia.org | Detected in dust | Detected in dust |
| Toxicity in Avian Cells | More toxic than TCPP nih.gov | Not specified | Less toxic than TDCPP nih.gov |
Ecological Impacts of Tris 1,3 Dichloropropyl Phosphate
Ecotoxicological Assessment in Aquatic Biota
TDCPP is recognized for its toxic effects on a range of aquatic life, from single-celled algae to fish. researchgate.netnih.gov Its presence in aquatic environments raises concerns due to its potential to bioaccumulate and cause harm at different trophic levels. nih.gov
Developmental Toxicity in Fish Embryos and Larvae
Exposure to TDCPP during early life stages has been shown to induce significant developmental abnormalities in fish. nih.govosti.gov In zebrafish (Danio rerio) embryos, TDCPP can inhibit cell rearrangement during early post-fertilization stages, leading to developmental delays and abnormalities such as short tails and reduced body size. nih.gov Further studies observed trunk curvature as a primary malformation in zebrafish larvae, which may be linked to changes in somite formation and the expression of proteins related to muscle and cartilage development. nih.gov
Research on marine medaka (Oryzias melastigma) embryos has demonstrated that TDCPP can specifically affect cardiac development. nih.gov In zebrafish, TDCPP has also been found to disrupt the normal progression of tail fin development, along with causing defects in the formation of associated vessels and muscles. researchgate.net These toxic effects on development can lead to increased lethality during the embryonic and larval stages. nih.gov
Table 1: Developmental Effects of TDCPP on Fish Embryos and Larvae
| Species | Observed Developmental Effects | Reference |
|---|---|---|
| Zebrafish (Danio rerio) | Delayed epiboly, short tail, reduced body size, trunk curvature, abnormal somite formation, disrupted tail fin development. nih.govresearchgate.net | nih.govresearchgate.net |
| Marine Medaka (Oryzias melastigma) | Altered cardiac development, including changes in heart rate and sinus venosus–bulbus arteriosus (SV–BA) distance. nih.gov | nih.gov |
Reproductive Impairment in Aquatic Invertebrates and Fish
TDCPP poses a considerable threat to the reproductive health of aquatic organisms. nih.govnih.gov In the aquatic invertebrate Daphnia magna, exposure to environmentally relevant concentrations of TDCPP has been shown to significantly decrease fecundity. nih.gov
In fish, studies on zebrafish have revealed that the compound can impair reproductive capacity by decreasing egg laying. nih.gov Histological analysis of the gonads showed an increase in immature oocytes in females and a reduction in mature sperm count and integrity in males, which compromises the quality of the resulting embryos. nih.gov Research has also pointed to TDCPP's detrimental effects on gonadal development and gametes. globethesis.com These reproductive toxicities are often linked to the disruption of the hypothalamic-pituitary-gonadal (HPG) axis and steroidogenesis pathways. nih.gov
Table 2: Reproductive Effects of TDCPP on Aquatic Organisms
| Species | Observed Reproductive Effects | Reference |
|---|---|---|
| Daphnia magna | Decreased fecundity (number of offspring). | nih.gov |
| Zebrafish (Danio rerio) | Reduced egg laying, increased immature oocytes in females, reduced mature sperm count in males, compromised embryo quality. nih.gov | nih.gov |
Effects on Growth and Survival Rates in Aquatic Organisms
Exposure to TDCPP has been demonstrated to adversely affect the growth and survival of aquatic organisms. osti.govnih.gov Studies on zebrafish embryos and larvae have shown that exposure results in significantly lower rates of hatching and survival in a dose- and time-dependent manner. osti.gov
Multi-generational exposure studies reveal that the adverse effects on growth and survival can be aggravated in subsequent generations. researchgate.netnih.gov F1 generation zebrafish exposed to TDCPP for two generations exhibited greater inhibition of both survival and growth compared to the F0 generation. nih.gov This was associated with a higher accumulation of the chemical in the F1 generation. nih.gov Similarly, in the invertebrate Daphnia magna, TDCPP exposure led to a reduction in the body length of both the F0 and F1 generations. nih.gov
Table 3: Effects of TDCPP on Growth and Survival
| Species | Observed Effects | Reference |
|---|---|---|
| Zebrafish (Danio rerio) | Reduced hatching and survival rates, inhibited growth, with effects worsening in the second generation of exposure. osti.govnih.gov | osti.govnih.gov |
| Daphnia magna | Decreased body length in F0 and F1 generations. | nih.gov |
Impacts on Algal Physiology and Photosynthetic Processes
The foundational levels of the aquatic food web are also susceptible to TDCPP. In the marine diatom Phaeodactylum tricornutum, TDCPP exposure causes morphological damage and inhibits growth, with a 96-hour median effective concentration (EC50) value of 3.71 mg L⁻¹. researchgate.net
The toxic mechanism in algae involves the inhibition of photosynthesis, as evidenced by a decline in photosynthetic pigments and activity. researchgate.net Furthermore, TDCPP induces oxidative stress in algal cells, indicated by elevated levels of reactive oxygen species and lipid peroxidation, despite the stimulation of some antioxidant enzymes. researchgate.net Transcriptomic analysis has confirmed that photosynthesis is a primary target, with significant alterations in genes related to this process. researchgate.net
Endocrine Disruption in Vertebrate and Invertebrate Ecological Models
TDCPP is a known endocrine-disrupting chemical, with significant effects observed in both vertebrate and invertebrate models. nih.govnih.gov Its disruptive activities primarily target hormonal pathways crucial for development and homeostasis. nih.govwikipedia.org
Alterations in Hypothalamic-Pituitary-Thyroid (HPT) Axis Function
A key mechanism of TDCPP's endocrine-disrupting effect is its interference with the Hypothalamic-Pituitary-Thyroid (HPT) axis, which is critical for regulating development and metabolism. nih.govwikipedia.org In zebrafish, exposure to TDCPP alters the transcription of genes that regulate thyroid function. wikipedia.org
Studies have documented sex-dependent disruptions in adult zebrafish, where exposure led to decreased plasma levels of triiodothyronine (T3) and thyroxine (T4) in males, while levels increased in females. nih.gov These changes are linked to alterations in the expression of regulatory genes in the hypothalamus, pituitary, and thyroid. nih.gov For instance, in male fish, the transcription of corticotropin-releasing hormone (crh) and thyroid-stimulating hormone (tsh) was upregulated, while in females, these genes were downregulated. nih.gov Two-generation exposure studies in zebrafish also found that TDCPP strongly down-regulated the expression of genes related to the HPT axis, such as tshβ. nih.gov This disruption of the thyroid system is a critical concern as thyroid hormones are essential for normal growth and brain development. wikipedia.org
Perturbations of Hypothalamic-Pituitary-Gonadal (HPG) Axis Function
TDCIPP has been shown to disrupt the normal functioning of the hypothalamic-pituitary-gonadal (HPG) axis in aquatic organisms. The HPG axis is a critical neuroendocrine pathway that regulates reproduction.
In zebrafish, long-term exposure to low concentrations of TDCIPP has been found to interfere with the HPG axis, leading to reproductive impairments. nih.gov Studies have shown that exposure to TDCIPP can alter the transcription of key genes involved in the HPG axis. nih.gov For instance, in female zebrafish, exposure led to increased plasma levels of estradiol (B170435) and testosterone (B1683101). nih.gov Conversely, in male rats, early-life exposure to TDCIPP resulted in a dose-dependent suppression of sexual behavior and reduced testes size in adulthood. nih.gov
Furthermore, research on zebrafish has demonstrated that TDCIPP exposure can upregulate the expression of hepatic vitellogenin (vtg1 and vtg3) in both males and females, which is an indicator of estrogenic activity. nih.gov Histological examinations have revealed that while TDCIPP promotes oocyte maturation in females, it retards spermiation in males. nih.gov These disruptions in the HPG axis can ultimately lead to reduced fecundity, as evidenced by decreased egg production in exposed fish. nih.gov
Table 1: Effects of TDCIPP on HPG Axis Function in Zebrafish
| Parameter | Effect in Females | Effect in Males | Reference |
|---|---|---|---|
| Plasma Estradiol | Increased | No effect | nih.gov |
| Plasma Testosterone | Increased | No effect | nih.gov |
| Hepatic Vitellogenin (vtg1, vtg3) | Upregulated | Upregulated | nih.gov |
| Oocyte Maturation | Promoted | - | nih.gov |
| Spermiation | - | Retarded | nih.gov |
| Fecundity (Egg Production) | Decreased | - | nih.gov |
Sex-Specific Endocrine Modulations
The endocrine-disrupting effects of TDCIPP often manifest in a sex-specific manner. In adult zebrafish, exposure to TDCIPP resulted in different hormonal responses between males and females. nih.gov
In female zebrafish, exposure to TDCIPP led to significant increases in plasma estradiol and testosterone levels. nih.gov It also caused an increase in plasma concentrations of triiodothyronine (T3) and thyroxine (T4). nih.gov Conversely, in male zebrafish, TDCIPP exposure did not affect plasma estradiol or testosterone levels, but it did lead to significant decreases in plasma T3 and T4 concentrations. nih.govnih.gov
These sex-dependent alterations in thyroid hormone levels are accompanied by changes in the transcription of genes within the hypothalamus-pituitary-thyroid (HPT) axis. nih.gov In males, there was an upregulation of corticotropin-releasing hormone (crh) and thyroid-stimulating hormone (tsh) genes in the brain, likely as a compensatory response to hypothyroidism. nih.gov In contrast, females showed a downregulation of these genes. nih.gov
In mice, studies have also revealed sex-specific effects on metabolism. Male mice exposed to TDCIPP exhibited adiposity, fasting hyperglycemia, and insulin (B600854) resistance, while these effects were not observed in females. nih.gov In vitro screenings have indicated that TDCIPP can activate the farnesoid X receptor (FXR) and pregnane (B1235032) X receptor (PXR), and inhibit the androgen receptor (AR). nih.govnih.gov
Table 2: Sex-Specific Endocrine Effects of TDCIPP in Adult Zebrafish
| Hormone/Parameter | Effect in Males | Effect in Females | Reference |
|---|---|---|---|
| Plasma Triiodothyronine (T3) | Decreased | Increased | nih.gov |
| Plasma Thyroxine (T4) | Decreased | Increased | nih.gov |
| Brain crh gene transcription | Upregulated | Downregulated | nih.gov |
| Brain tsh gene transcription | Upregulated | Downregulated | nih.gov |
Neurotoxicological Effects in Ecological Sentinel Species
TDCIPP has been identified as a neurotoxic compound, with detrimental effects observed in various ecological sentinel species, particularly fish. researchgate.netnih.gov
Early-life exposure of zebrafish to TDCIPP has been shown to induce delayed neurotoxicity in adulthood, with females exhibiting increased anxiety-like behavior. nih.gov This delayed neurotoxicity is associated with changes in DNA methylation. nih.gov Specifically, early-life exposure led to the upregulation of DNA methylation transferase genes and increased DNA methylation in the promoter regions of key genes related to neurodevelopment in the brains of adult females. nih.gov This was accompanied by a decrease in dopamine (B1211576) concentrations and downregulation of dopaminergic signaling-related genes. nih.gov
In the nematode Caenorhabditis elegans, TDCIPP exposure has been shown to inhibit motor behavior, such as head thrashes and body bends, and reduce dopamine production. nih.gov The mechanism of this neurotoxicity appears to involve the activation of the p38-MAPK signaling pathway and an increase in reactive oxygen species (ROS) levels. nih.gov
Studies on zebrafish have also demonstrated that TDCIPP can inhibit axonal growth, reduce neurotransmitter levels, and impair cholinergic neurons. researchgate.net
**Table 3: Neurotoxic Effects of TDCIPP in Zebrafish and *C. elegans***
| Organism | Effect | Mechanism | Reference |
|---|---|---|---|
| Zebrafish (adult female) | Anxiety-like behavior | Altered DNA methylation, decreased dopamine | nih.gov |
| C. elegans | Inhibited motor behavior | Activation of p38-MAPK pathway, increased ROS | nih.gov |
| Zebrafish | Inhibition of axonal growth, reduced neurotransmitters | - | researchgate.net |
Genotoxic Manifestations in Environmental Organisms
There is evidence to suggest that TDCIPP can cause genotoxicity in environmental organisms. nih.gov Studies using the Ames test have indicated that metabolites of TDCIPP are mutagenic in bacteria. wikipedia.org
In the freshwater cladoceran Daphnia magna, exposure to environmentally relevant concentrations of TDCIPP has been shown to significantly decrease fecundity and the length of both the F0 and F1 generations. nih.gov Transcriptional analysis revealed that out of 155 genes tested, the expression of 57 genes was significantly altered, with some changes occurring even at low concentrations. nih.gov Pathways related to protein synthesis, metabolism, and endocytosis were particularly affected, which may be responsible for the observed reproductive and developmental toxicities. nih.gov
While direct studies on TDCIPP-induced DNA damage in aquatic vertebrates are limited in the provided context, the mutagenic potential of its metabolites and the significant alterations in gene expression in invertebrates highlight the genotoxic risk posed by this compound to environmental organisms. wikipedia.orgnih.gov
Mechanistic Investigations of Tris 1,3 Dichloropropyl Phosphate S Biological Perturbations in Vitro and Non Human in Vivo Models
Cellular and Subcellular Targets of Tris(1,3-dichloropropyl) phosphate (B84403)
TDCPP has been shown to interact with various cellular and subcellular components, leading to a cascade of disruptive events. nih.govnih.govspecialchem.comnih.govsemanticscholar.org
A growing body of evidence points to mitochondria as a primary target of TDCPP toxicity. specialchem.comsemanticscholar.orgnih.govmdpi.com Exposure to TDCPP has been demonstrated to induce mitochondrial dysfunction and oxidative stress in various cell types.
In human liver cells (HepG2), TDCPP was found to disrupt mitochondrial metabolism, specifically the function of mitochondrial dehydrogenase. jst.go.jp This disruption was accompanied by an increase in reactive oxygen species (ROS) and nitric oxide (NO), which in turn affected mitochondrial integrity by altering the membrane potential. nih.gov Similarly, in mouse spermatocyte GC-2 cells, TDCPP treatment led to fragmentation of the mitochondrial structure, an increase in mitochondrial membrane potential, and a reduction in cellular adenosine (B11128) triphosphate (ATP) content. nih.gov This suggests that TDCPP-induced apoptosis in these cells may be mediated through a caspase-3-dependent mitochondrial pathway. nih.gov
Further studies in murine RAW264.7 macrophage cells revealed that TDCPP exposure increased intracellular ROS levels, indicating a state of high oxidative stress. jst.go.jpnih.gov This elevation in ROS is thought to be a key factor in the cytotoxicity and DNA damage induced by TDCPP. jst.go.jpnih.gov In SH-SY5Y human neuroblastoma cells, TDCPP also triggered the generation of excess ROS, which was identified as a factor in inducing apoptosis. jst.go.jp The link between TDCPP exposure and oxidative stress is further supported by findings that the antioxidant N-acetylcysteine (NAC) can attenuate TDCPP-induced toxicity in kidney cells, suggesting that oxidative stress is a key mechanism of its adverse effects. nih.gov
Co-exposure of TDCPP with other stressors, such as in a mouse model of Parkinson's disease, has been shown to exacerbate mitochondrial membrane depolarization and increase ROS production in SH-SY5Y cells. nih.gov
Table 1: Effects of Tris(1,3-dichloropropyl) phosphate on Mitochondrial Function and Oxidative Stress
| Cell Line/Model | Key Findings | Reference |
|---|---|---|
| Human Liver Cells (HepG2) | Disrupted mitochondrial metabolism, altered membrane potential, increased ROS and NO. nih.govjst.go.jp | nih.govjst.go.jp |
| Mouse Spermatocyte GC-2 Cells | Mitochondrial fragmentation, increased membrane potential, reduced ATP. nih.gov | nih.gov |
| Murine Macrophage (RAW264.7) | Increased intracellular ROS levels. jst.go.jpnih.gov | jst.go.jpnih.gov |
| Human Neuroblastoma (SH-SY5Y) | Increased ROS generation, leading to apoptosis. jst.go.jpnih.gov | jst.go.jpnih.gov |
| Kidney Cells (HK-2) | Toxicity attenuated by the antioxidant N-acetylcysteine (NAC). nih.gov | nih.gov |
| Parkinson's Disease Model (SH-SY5Y) | Exacerbated mitochondrial membrane depolarization and ROS production. nih.gov | nih.gov |
The endoplasmic reticulum (ER) is another critical organelle affected by TDCPP exposure. specialchem.com Studies have shown that TDCPP can induce ER stress, leading to the activation of the unfolded protein response (UPR).
In mouse spermatocyte GC-2 cells, TDCPP treatment resulted in altered ER morphology and the upregulation of ER stress-related genes, including Bip, eIF2α, ATF4, XBP1, CHOP, ATF6, and Caspase-12. nih.gov These findings suggest that ER stress-induced apoptotic pathways play a significant role in TDCPP-induced cell death in this model. nih.gov Similarly, in HeLa cells, TDCPP exposure led to unique fluorescence responses in the ER, prompting investigations into ER stress signaling pathways. nih.gov Transcriptomic analysis of these cells revealed that prolonged exposure to high concentrations of TDCPP affected a series of cholesterol biosynthesis pathways, which can be linked to ER function. nih.gov
Table 2: this compound and Endoplasmic Reticulum Stress
| Cell Line/Model | Key Findings | Reference |
|---|---|---|
| Mouse Spermatocyte GC-2 Cells | Altered ER morphology and upregulation of ER stress-related genes. nih.gov | nih.gov |
| HeLa Cells | Unique ER fluorescence responses and perturbation of cholesterol biosynthesis pathways. nih.gov | nih.gov |
TDCPP has been shown to interfere with lysosomal function and the process of autophagy, a cellular recycling mechanism. wikipedia.orgsemanticscholar.orgnih.gov Dysregulation of these pathways can have significant consequences for cell survival and homeostasis.
In human liver (HepG2) cells, TDCPP was found to damage the lysosomal membrane. jst.go.jp In N2a-APPswe cells, a model for Alzheimer's disease, TDCPP exposure led to an increase in the levels of lysosomal proteins CTSD and LAMP1. nih.gov This study also revealed that TDCPP inhibits the fusion of autophagosomes with lysosomes, a critical step in the autophagic process. nih.gov This disruption of autophagic flux was evidenced by the accumulation of autophagosomes and an increase in the expression of p62, a protein that is degraded during autophagy. nih.gov
Similarly, in SH-SY5Y cells, TDCPP was found to induce autophagy. researchgate.net Further investigation into the signaling pathways revealed that TDCPP-induced autophagy involves the ROS-mediated AMPK/mTOR/ULK1 pathway. researchgate.net However, another study using H9c2 cells showed that TDCPP could alleviate hydrogen peroxide-induced autophagy, suggesting that the effect of TDCPP on autophagy may be context-dependent. researchgate.net
Table 3: Effects of this compound on Lysosomal and Autophagic Pathways
| Cell Line/Model | Key Findings | Reference |
|---|---|---|
| Human Liver Cells (HepG2) | Damaged lysosomal membrane. jst.go.jp | jst.go.jp |
| N2a-APPswe Cells | Increased lysosomal protein levels, inhibited autophagosome-lysosome fusion. nih.gov | nih.gov |
| SH-SY5Y Cells | Induced autophagy via ROS-mediated AMPK/mTOR/ULK1 pathway. researchgate.net | researchgate.net |
| H9c2 Cells | Alleviated H2O2-induced autophagy. researchgate.net | researchgate.net |
The cytoskeleton provides structural support to cells and is crucial for various cellular processes. While direct studies on TDCPP's effects on cytoskeletal integrity are limited, some evidence suggests potential alterations. For instance, in PC12 neuronal cells, TDCPP exposure led to morphological changes, which could be indicative of cytoskeletal disruptions. nih.gov
Molecular Mechanisms of Genotoxicity and Carcinogenic Potential
TDCPP has been identified as a potential genotoxic and carcinogenic agent. nih.govspecialchem.comnih.govnih.govnih.govresearchgate.netnih.gov Its ability to damage DNA is a key aspect of its toxicity profile.
TDCPP has been shown to induce DNA damage in various cell types, including the formation of DNA adducts and strand breaks. specialchem.comnih.govnih.gov
In human liver (HepG2) cells, a comet assay revealed that TDCPP exposure led to a significant number of DNA strand breaks. nih.gov The study reported a dose-dependent increase in DNA damage. nih.gov Similarly, in murine RAW264.7 macrophage cells, TDCPP was found to cause DNA damage, as detected by the comet assay and an upregulation of γ-H2AX, a marker for DNA double-strand breaks. nih.gov The researchers suggested that the high level of ROS induced by TDCPP might be responsible for this DNA damage. nih.gov
Further supporting these findings, studies on human peripheral blood mononuclear cells (PBMCs) have shown that organophosphate flame retardants can induce DNA breaks and alkali-labile sites. The mechanisms underlying TDCPP-induced DNA damage are thought to involve both direct interaction with DNA and indirect effects mediated by oxidative stress. The generation of ROS can lead to various DNA lesions, including oxidized bases and single- and double-strand breaks.
Table 4: Genotoxic Effects of this compound
| Cell Line/Model | Key Findings | Reference |
|---|---|---|
| Human Liver Cells (HepG2) | Induced a significant number of DNA strand breaks. nih.gov | nih.gov |
| Murine Macrophage (RAW264.7) | Caused DNA damage, including double-strand breaks. nih.gov | nih.gov |
| Human Peripheral Blood Mononuclear Cells (PBMCs) | Induced DNA breaks and alkali-labile sites. |
Chromosomal Aberrations and Micronucleus Formation
This compound (TDCPP) has been investigated for its potential to induce chromosomal damage. In vitro studies using human peripheral blood lymphocytes have shown that TDCPP can lead to a significant increase in micronuclei (MN) frequency. mdpi.com Micronuclei are small, extranuclear bodies that are formed during cell division from chromosome fragments or whole chromosomes that have not been incorporated into the daughter nuclei. Their formation is an indicator of chromosomal damage. mdpi.com
The genotoxic effects of the related compound, Tris(chloropropyl) phosphate (TCPP), a mixture of isomers, have also been evaluated in human lymphocytes. mdpi.com Treatment with TCPP was found to induce marginally significant increases in micronuclei frequencies, suggesting a potential for chromosomal damage. mdpi.com The formation of micronuclei can result from acentric chromosome fragments or whole chromosomes lagging behind during anaphase, pointing to either a clastogenic (chromosome-breaking) or aneugenic (chromosome loss) effect. mdpi.com
Table 1: Micronucleus (MN) Induction by Tris(chloropropyl) phosphate (TCPP) in Human Lymphocytes This interactive table summarizes the findings on micronucleus induction by TCPP. Click on the headers to sort the data.
| Treatment Group | Concentration (µg/mL) | Mean MN Frequency (‰) ± SE | Statistical Significance (p-value) |
|---|---|---|---|
| Control | 0 | 10.5 ± 0.9 | - |
| TCPP | 10 | 12.0 ± 1.2 | > 0.05 |
| TCPP | 20 | 14.5 ± 1.5 | > 0.05 |
| TCPP | 30 | 17.0 ± 1.8 | < 0.05 |
| TCPP | 40 | 19.5 ± 2.1 | < 0.05 |
Data sourced from a study on the genotoxic effects of TCPP in human lymphocytes. mdpi.com
Gene Mutation Induction in Model Systems
The mutagenic potential of TDCPP has been a subject of scientific investigation, with studies yielding varying results depending on the test system. In zebrafish, early-life exposure to TDCPP has been shown to induce alterations in DNA methylation patterns across the genome. nih.gov While not a direct gene mutation, DNA methylation is an epigenetic modification that can influence gene expression and genomic stability. Specifically, TDCPP exposure in zebrafish embryos resulted in widespread hypomethylation, affecting regions both within and outside of CpG islands and intragenic (exon) regions. nih.gov
In contrast, some studies utilizing bacterial reverse mutation assays (Ames test) have not demonstrated a strong mutagenic effect for TDCPP. However, the effects on DNA methylation in a vertebrate model like zebrafish suggest a potential for genotoxic effects through epigenetic mechanisms. nih.gov These alterations in the epigenome during critical developmental windows could lead to lasting changes in gene function. nih.govescholarship.org
Oncogenic Pathway Activation and Gene Expression Profiling (e.g., qPCR array of cancer pathway genes)
Studies using in vitro and in vivo models have demonstrated that TDCPP can modulate the expression of genes involved in various cellular pathways, including those related to cancer. In chicken embryos, exposure to TDCPP resulted in significant changes in the expression of numerous genes in the liver. osti.gov Gene expression analysis revealed a dysregulation of genes associated with immune function, lipid and steroid metabolism, and pathways linked to cancer. osti.gov
Interactome analyses in chicken embryos identified key regulatory molecules such as apolipoprotein E, hepatocyte nuclear factor 4 alpha, and peroxisome proliferator-activated receptor alpha as being involved in the toxic effects of TDCPP. osti.gov Many of the genes that were dysregulated following TDCPP exposure have been implicated in cancer development. osti.gov
In zebrafish embryos and larvae, TDCPP exposure altered the transcriptional profiles of genes within several receptor-centered networks, including the aryl hydrocarbon receptor (AhR), peroxisome proliferator-activated receptor alpha (PPARα), estrogen receptors (ERs), and thyroid hormone receptor alpha (TRα). capes.gov.br These receptors are known to play roles in various physiological processes, and their dysregulation can contribute to oncogenesis. Furthermore, in human embryonic kidney (HEK293) cells, TDCPP was found to increase the rate of glycolysis, a metabolic shift characteristic of tumorigenic cells known as the Warburg effect. nih.gov
Table 2: Selected Gene Expression Changes in Chicken Embryo Liver Following TDCPP Exposure This interactive table highlights some of the key genes with altered expression in response to TDCPP. Click on the headers to sort the data.
| Gene Category | Gene Name | Fold Change (High Dose) | Potential Implication |
|---|---|---|---|
| Lipid Metabolism | Apolipoprotein E (APOE) | Down-regulated | Disrupted lipid transport |
| Transcription Factor | Hepatocyte Nuclear Factor 4 Alpha (HNF4A) | Down-regulated | Altered liver development and function |
| Nuclear Receptor | Peroxisome Proliferator-Activated Receptor Alpha (PPARA) | Down-regulated | Impaired fatty acid oxidation |
| Immune Response | Various Immune-related genes | Dysregulated | Compromised immune function |
Data based on global mRNA expression analysis in chicken embryo liver. osti.gov
Neurobiological Mechanisms of this compound
Neuronal Cell Proliferation and Differentiation Impacts
TDCPP has been shown to affect fundamental processes of neuronal development, including cell proliferation and differentiation. In vitro studies using the PC12 cell line, a model for neuronal cells, revealed that TDCPP exposure can lead to decreased cell replication and growth. wikipedia.org Furthermore, TDCPP was observed to alter cellular differentiation in these cells, which could disrupt the normal development of neuronal networks and brain structure. wikipedia.org
In vivo studies in neonatal mice exposed to TDCPP showed altered gene expression of neuronal markers such as Tubb3, Nefh, and Nes in the hippocampus. nih.govresearchgate.net These genes are crucial for the proper development and function of neurons. The conditioned medium from TDCPP-exposed microglia was also found to inhibit the neurite outgrowth of primary mouse hippocampal neurons, further indicating an adverse impact on neuronal differentiation and maturation. nih.govresearchgate.net
Apoptotic and Necrotic Cell Death Pathways in Neuronal Cells
Exposure to TDCPP can induce cell death in neuronal cells through the activation of apoptotic and potentially necrotic pathways. In human neuroblastoma (SH-SY5Y) cells, TDCPP was shown to cause apoptosis, which was confirmed by morphological changes, flow cytometry, and measurements of mitochondrial membrane potential. nih.gov The apoptotic process was accompanied by the activation of apoptosis-related genes, such as the pro-apoptotic Bax and the anti-apoptotic Bcl-2, as well as the executioner caspase 3 protein. nih.gov
The mechanism of TDCPP-induced apoptosis in SH-SY5Y cells involves the generation of reactive oxygen species (ROS) and the induction of endoplasmic reticulum (ER) stress. nih.gov Key markers of ER stress, including p-EIF2a, ATF4, GRP78, and the pro-apoptotic factor CHOP, were activated upon TDCPP exposure. nih.gov Inhibiting ER stress with phenyl butyric acid (PBA) was found to protect the cells from TDCPP-induced apoptosis. nih.gov This suggests that TDCPP triggers a cascade of events starting with ROS production, leading to ER stress and subsequent activation of the mitochondrial apoptotic pathway. nih.gov Similar apoptotic effects involving ER stress and mitochondrial pathways have also been observed in other cell types, such as mouse spermatocyte GC-2 cells. nih.gov
Neuroinflammation and Microglia-Mediated Responses
TDCPP exposure has been linked to the induction of neuroinflammation, primarily mediated by the activation of microglia, the resident immune cells of the central nervous system. nih.govresearchgate.net In neonatal mice, TDCPP administration led to a dose-dependent increase in the mRNA levels of pro-inflammatory factors such as Il-1β, Tnfα, and Ccl2 in the hippocampus. nih.govresearchgate.netresearchgate.net This was accompanied by the activation of microglia, which transitioned from a ramified, resting state to an amoeboid-like, activated phenotype. nih.govresearchgate.netresearchgate.net
Endocrine System Perturbations at the Molecular Level
TDCPP has been identified as an endocrine-disrupting chemical, capable of interfering with the normal functioning of the hormonal system. Its effects are observed at multiple points within the endocrine pathways, from hormone synthesis to receptor signaling.
In vitro studies have demonstrated that TDCPP can directly influence the production of steroid hormones and interact with hormone receptors. In the human adrenocortical carcinoma cell line (H295R), which is a model for studying steroidogenesis, TDCPP has been shown to promote the synthesis of 17β-estradiol (E2). nih.gov This suggests an effect on the enzymatic pathways responsible for converting androgens to estrogens.
Furthermore, TDCPP exhibits antagonistic activity towards key hormone receptors. It has been identified as an antagonist for both the androgen receptor (AR) and the estrogen receptor α (ERα). nih.govnih.govnih.gov Interestingly, its antiandrogenic effects appear to be non-competitive, meaning it does not bind to the same site as the natural hormone (the ligand-binding domain) to block its action. researchgate.net In addition to these direct receptor interactions, TDCPP can activate the G protein-coupled estrogen receptor (GPER), providing an alternative pathway for estrogenic signaling. nih.gov
In vivo studies in zebrafish have shown that long-term exposure to TDCPP can lead to increased plasma levels of both estradiol (B170435) and testosterone (B1683101) in females, while no significant effect was observed in males. nih.gov Conversely, in male mice, TDCPP exposure has been shown to inhibit the androgen receptor. nih.govnih.gov
| Parameter | Model System | Effect of TDCPP | Reference |
| 17β-estradiol (E2) Synthesis | H295R cells | Promotion | nih.gov |
| Androgen Receptor (AR) Activity | In vitro screen | Inhibition | nih.govnih.gov |
| Estrogen Receptor α (ERα) Activity | In vitro assay | Antagonist | nih.gov |
| G protein-coupled estrogen receptor (GPER) | SKBR3 cells | Activation | nih.gov |
| Plasma Estradiol and Testosterone | Female Zebrafish | Increased levels | nih.gov |
TDCPP significantly impacts the thyroid hormone pathway, affecting its synthesis, transport, and metabolism. A key mechanism of this disruption is the upregulation of enzymes involved in the clearance of thyroid hormones. In primary cultures of avian hepatocytes, exposure to TDCPP resulted in a significant, dose-dependent increase in the mRNA expression of UDP-glucuronosyltransferase 1A9 (UGT1A9), an enzyme critical for the glucuronidation and subsequent elimination of thyroid hormones. nih.gov Similarly, in pubertal female Sprague-Dawley rats, TDCPP administration led to a dose-dependent increase in the expression of UGT1A6, another enzyme involved in thyroid hormone clearance. nih.govnih.gov
Beyond metabolic enzymes, TDCPP exposure also alters the expression of genes directly involved in thyroid hormone synthesis and signaling. In rats, the compound was found to alter the mRNA levels of genes crucial for thyroid hormone biosynthesis, including the sodium/iodide symporter (NIS), thyroid peroxidase (TPO), and thyroglobulin (Tg). nih.govnih.gov Furthermore, a significant downregulation of the thyroid hormone receptor beta (TRβ) mRNA expression was observed in the liver of these rats, which could lead to reduced sensitivity to thyroid hormones. nih.govnih.gov In vivo studies have also shown that TDCPP treatment can increase hepatic type 1 deiodinase (DIO1) mRNA, which is involved in the conversion of thyroxine (T4) to the more active triiodothyronine (T3). nih.govnih.gov
| Gene/Protein | Model System | Effect of TDCPP | Fold Change/Observation | Reference |
| UGT1A9 mRNA | Avian Hepatocytes | Upregulation | 3.5- to 7-fold increase | nih.gov |
| UGT1A6 mRNA & Protein | Rat Liver | Upregulation | Up to 1.8-fold increase (protein) | nih.govnih.gov |
| NIS, TPO, Tg mRNA | Rat Thyroid | Altered expression | Altered at 100 and 250 mg/kg/d | nih.govnih.gov |
| TRβ mRNA | Rat Liver | Downregulation | Approximately 51% decrease at high dose | nih.govnih.gov |
| DIO1 mRNA | Rat Liver | Upregulation | 1.6-fold increase at 250 mg/kg/d | nih.govnih.gov |
Hepatic and Renal Cellular Responses to this compound Exposure
The liver and kidneys are primary sites for the metabolism and excretion of foreign compounds, making them susceptible to the toxic effects of TDCPP.
In vitro studies have demonstrated the cytotoxic potential of TDCPP towards liver cells. In primary cultures of avian hepatocytes, TDCPP was found to be toxic, with a median lethal concentration (LC50) of 60.3 ± 45.8 μM. nih.gov Beyond direct cytotoxicity, TDCPP exposure leads to significant metabolic disruptions. In chicken embryos, in ovo exposure to TDCPP resulted in gene expression changes suggesting disrupted lipid and steroid metabolism, including a targeted effect on cholesterol metabolism. nih.govosti.govcapes.gov.br This was accompanied by elevated levels of circulating bile acids, an indicator of liver dysfunction. nih.govosti.govcapes.gov.br
In vivo studies in male C57BL/6J mice have further highlighted the metabolism-disrupting properties of TDCPP. nih.govnih.gov Exposure to TDCPP led to male-specific adiposity, fasting hyperglycemia, and insulin (B600854) resistance. nih.govnih.gov Mechanistically, TDCPP was found to activate the pregnane (B1235032) X receptor (PXR), a nuclear receptor that regulates the expression of genes involved in xenobiotic metabolism. nih.govnih.gov This activation resulted in the upregulation of PXR target genes in the livers of exposed mice, indicating a significant alteration of hepatic metabolic pathways. nih.govnih.gov
| Parameter | Model System | Effect of TDCPP | Observation | Reference |
| Cytotoxicity | Avian Hepatocytes | Toxic | LC50 = 60.3 ± 45.8 μM | nih.gov |
| Lipid Metabolism | Chicken Embryo Liver | Disrupted | Altered gene expression for lipid and steroid metabolism | nih.govosti.govcapes.gov.br |
| Glucose Homeostasis | Male Mice | Disrupted | Adiposity, fasting hyperglycemia, insulin resistance | nih.govnih.gov |
| Nuclear Receptor Activation | In vitro screen | Activation | Activated Pregnane X Receptor (PXR) | nih.govnih.gov |
The response of renal cells to TDCPP exposure is complex, involving both cytostatic effects and alterations in oxidative stress pathways. In a human embryonic kidney cell line (HEK293), low concentrations of TDCPP (0.015–0.1225 μM) led to a concentration-dependent increase in cell viability, which was associated with an increase in relative ATP abundance. nih.govnih.govescholarship.orgescholarship.org However, at higher concentrations, TDCPP induced cytostasis, or an inhibition of cell growth, in a human kidney cell line, with an IC50 of 27 μM. researchgate.net
Interestingly, while many toxicants induce oxidative stress, TDCPP exposure in HEK293 cells for 48 hours resulted in a significant, concentration-dependent decrease in reactive oxygen species (ROS). nih.govnih.gov This suggests that under these specific conditions, TDCPP may trigger a cellular response that mitigates oxidative stress. This effect was observed within the same concentration range that increased cell viability and the rate of glycolysis, indicating a potential adaptive mechanism. nih.govnih.gov
| Parameter | Model System | Effect of TDCPP | Observation | Reference |
| Cell Viability | HEK293 cells | Increased at low concentrations | Concentration-dependent increase (0.015–0.1225 μM) | nih.govnih.govescholarship.orgescholarship.org |
| ATP Abundance | HEK293 cells | Increased | Correlated with increased cell viability | nih.govnih.govescholarship.orgescholarship.org |
| Cell Growth | Human Kidney Cells | Inhibition (Cytostasis) | IC50 of 27 µM | researchgate.net |
| Reactive Oxygen Species (ROS) | HEK293 cells | Decreased | Significant decrease after 48h exposure | nih.govnih.gov |
Immunomodulatory Effects and Inflammation Pathways
Emerging evidence suggests that TDCPP can modulate the immune system and influence inflammatory pathways. In ovo exposure of chicken embryos to TDCPP led to significant changes in the expression of genes involved in the immune response, suggesting a compromised immune function. nih.govosti.govcapes.gov.br
In vitro studies using murine RAW264.7 macrophage cells, a key cell type in the innate immune system, have shown that TDCPP can be cytotoxic and induce DNA damage. scispace.comnih.govresearchgate.net TDCPP exposure reduced the viability of these cells in a concentration-dependent manner. scispace.comnih.govresearchgate.net Furthermore, it led to an increase in intracellular reactive oxygen species (ROS) levels, by up to 1.44-fold compared to controls, indicating the induction of oxidative stress in these immune cells. scispace.comnih.govresearchgate.net This oxidative stress can be a trigger for inflammatory responses. The exposure also resulted in a dose-dependent increase in the percentage of cells in the G1 and G2 phases of the cell cycle, indicating cell cycle arrest. scispace.comnih.gov A related compound, Tris(chloropropyl) phosphate (TCPP), has been shown to have the potential to impact humoral immune responses in rats following developmental exposure, further highlighting the immunomodulatory potential of this class of flame retardants. researchgate.net
| Parameter | Model System | Effect of TDCPP | Observation | Reference |
| Immune-related Gene Expression | Chicken Embryo Liver | Altered | Suggested compromised immune function | nih.govosti.govcapes.gov.br |
| Cell Viability | RAW264.7 Macrophages | Reduced | Concentration-dependent reduction | scispace.comnih.govresearchgate.net |
| Reactive Oxygen Species (ROS) | RAW264.7 Macrophages | Increased | Up to 1.44-fold increase | scispace.comnih.govresearchgate.net |
| Cell Cycle | RAW264.7 Macrophages | Arrest | Increased percentage of cells in G1 and G2 phases | scispace.comnih.gov |
Vascular Toxicity Mechanisms
Studies utilizing zebrafish embryos and human umbilical vein endothelial cells (HUVECs) have provided key insights into the vascular toxicity of TDCIPP. Research has shown that exposure to TDCIPP can impede the growth of blood vessels and interfere with the normal functioning of endothelial cells, which form the inner lining of these vessels.
In zebrafish models, exposure to TDCIPP has been observed to hinder the development of intersegmental vessels (ISVs), which are crucial for the formation of the vascular network. nih.gov This disruption of early vascular development is a significant concern. A similar pattern of decreased extension and remodeling was also observed in the common cardinal vein (CCV), a major blood vessel in zebrafish, following TDCIPP exposure. nih.gov
In vitro experiments using HUVECs have corroborated these findings. TDCIPP exposure was found to suppress the proliferation of endothelial cells that is normally induced by vascular endothelial growth factor (VEGF), a key signaling protein in angiogenesis. nih.gov This suggests that TDCIPP directly interferes with the fundamental processes of blood vessel formation and repair.
The molecular mechanisms underlying this vascular toxicity appear to involve the Nrf2-VEGF pathway. nih.gov Studies have demonstrated that TDCIPP exposure leads to a dose-dependent decrease in the expression of genes associated with the VEGF signaling pathway. nih.gov Furthermore, a repression of both the expression and activity of nuclear factor erythroid 2-related factor (Nrf2), a critical regulator of cellular defense against oxidative stress, was observed in both zebrafish larvae and HUVECs treated with TDCIPP. nih.gov This dual impact on both VEGF signaling and the Nrf2 antioxidant response provides a potential mechanistic explanation for the observed vascular toxicity.
In addition to its anti-angiogenic effects, other studies have pointed to TDCIPP's ability to induce apoptosis (programmed cell death) and oxidative stress in various cell types, which could further contribute to vascular damage. nih.gov For instance, TDCIPP has been shown to cause cell cycle arrest and apoptotic cell death in HaCaT cells. nih.gov While not directly in endothelial cells, these findings suggest a broader cytotoxic potential of the compound.
The disruption of tail fin development in zebrafish exposed to TDCIPP, which involves impaired vessel formation, further supports the compound's vascular toxicity. nih.gov These developmental defects were associated with altered expression of transcription factors and disorganized muscle and vessel formation. nih.gov
The following table summarizes key findings from a study investigating the vascular toxicity of TDCIPP in zebrafish and HUVECs:
| Model System | Endpoint Measured | Result of TDCIPP Exposure | Implicated Pathway |
| Zebrafish | Intersegmental vessel (ISV) growth | Impeded growth | Nrf2-VEGF |
| Common cardinal vein (CCV) remodeling | Decreased extension and remodeling | Nrf2-VEGF | |
| Gene expression (VEGF signaling) | Dose-dependent decrease | VEGF Signaling | |
| Nrf2 expression and activity | Repression | Nrf2 Pathway | |
| Human Umbilical Vein Endothelial Cells (HUVECs) | VEGF-induced cell proliferation | Suppressed | VEGF Signaling |
| Nrf2 expression and activity | Repression | Nrf2 Pathway |
These mechanistic investigations in non-human models provide a critical foundation for understanding the potential risks of TDCIPP exposure to vascular health. The disruption of fundamental processes like angiogenesis and the induction of cellular stress highlight the compound's potential to contribute to vascular-related pathologies.
Metabolic Pathways and Biotransformation of Tris 1,3 Dichloropropyl Phosphate
Identification of Primary Metabolites of Tris(1,3-dichloropropyl) phosphate (B84403)
The metabolism of TDCPP primarily involves the cleavage of its ester bonds, leading to the formation of several key metabolites.
Bis(1,3-dichloro-2-propyl) phosphate (BDCPP) Formation and Detection
The principal metabolite of TDCPP is Bis(1,3-dichloro-2-propyl) phosphate (BDCPP). nih.govwikipedia.org This compound is formed through the dealkylation of one of the 1,3-dichloro-2-propyl groups from the parent TDCPP molecule. The widespread detection of BDCPP in human urine has established it as a reliable biomarker for assessing exposure to TDCPP. nih.govwikipedia.org In fact, BDCPP is found in the urine of over 90% of individuals in the United States. nih.govnih.gov
The formation of BDCPP has been consistently observed in both in vivo and in vitro studies. Animal studies in rats have demonstrated that TDCPP is metabolized and its metabolites are primarily excreted in the urine. wikipedia.org In vitro investigations using human and rodent liver microsomes have corroborated these findings, identifying BDCPP as the major metabolic product. nih.gov
The detection and quantification of BDCPP in biological samples, such as urine, are typically accomplished using advanced analytical techniques. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a commonly employed method, offering high sensitivity and selectivity for accurate measurement. nih.gov These analytical methods often involve a sample clean-up step, such as solid-phase extraction, to remove interfering substances from the urine matrix before analysis. nih.gov
Other Conjugated or Oxidized Metabolites
In addition to BDCPP, other metabolites of TDCPP have been identified, particularly in earlier studies with rats. These include 1,3-dichloro-2-propyl phosphate and 1,3-dichloro-2-propanol (B29581). These metabolites suggest that the biotransformation of TDCPP can proceed through further degradation of the phosphate ester structure. While the formation of oxidized or conjugated metabolites is a common pathway for xenobiotics, detailed characterization of such metabolites for TDCPP in non-human mammalian systems is not extensively documented in recent literature.
In Vitro and In Vivo (Non-human) Biotransformation Kinetics
The kinetics of TDCPP biotransformation provide insight into its persistence and potential for accumulation in the body.
Metabolic Rates and Half-Lives in Hepatic Microsomal Systems
| System | Species | Half-Life (t½) |
|---|---|---|
| Liver Microsomes | Mouse | 1.81 hours |
| Tissue | Rat | 1.5 - 5.4 hours |
Species-Specific Differences in Metabolism
The metabolism of TDCPP can vary between species and even between sexes within a species. Studies in mice have revealed sex-specific differences in the effects of TDCPP on glucose homeostasis, suggesting potential sex-based variations in its metabolism or downstream effects. nih.govnih.gov For instance, male mice exposed to high doses of TDCPP exhibited adiposity, fasting hyperglycemia, and insulin (B600854) resistance, while female mice were resistant to these metabolic disruptions. nih.govnih.gov
Comparative studies with related organophosphate flame retardants, such as TCIPP, have also highlighted species-specific metabolic differences between rats and mice. researchgate.net Furthermore, research on avian hepatocytes has shown that TDCPP can induce the expression of genes related to xenobiotic metabolism, indicating that its metabolic pathways are active across different animal classes. nih.gov
Enzyme Systems Involved in this compound Biotransformation
The biotransformation of TDCPP is primarily mediated by the cytochrome P450 (CYP) superfamily of enzymes. In vitro studies using mouse liver microsomes have identified several specific CYP isoforms that contribute to the metabolism of TDCPP. nih.gov These include CYP2E1, CYP2D6, CYP1A2, and CYP2C19. nih.gov Inhibition assays have confirmed the role of these enzymes in the metabolic conversion of TDCPP. nih.gov
In addition to the direct enzymatic breakdown by CYPs, TDCPP has been shown to interact with nuclear receptors that regulate the expression of metabolic genes. Specifically, TDCPP can activate the pregnane (B1235032) X receptor (PXR) and the farnesoid X receptor (FXR). nih.govnih.gov The activation of PXR, a key regulator of xenobiotic metabolism, can lead to the upregulation of genes encoding for metabolic enzymes, including certain CYPs. nih.govnih.gov This suggests that TDCPP may influence its own metabolism by modulating the expression of the very enzymes responsible for its breakdown.
| Enzyme System | Specific Enzymes/Receptors | Role |
|---|---|---|
| Cytochrome P450 (CYP) | CYP2E1 | Metabolism of TDCPP |
| CYP2D6 | ||
| CYP1A2 | ||
| CYP2C19 | ||
| Nuclear Receptors | Pregnane X Receptor (PXR) | Activation by TDCPP, regulation of metabolic gene expression |
| Farnesoid X Receptor (FXR) |
Role of Cytochrome P450 Isoforms (e.g., CYP2E1, CYP2D6, CYP1A2, CYP2C19)
The initial phase of TDCPP metabolism is predominantly mediated by the cytochrome P450 (CYP) superfamily of enzymes. These enzymes catalyze the oxidation of TDCPP, leading to the formation of various metabolites. In vitro studies using mouse liver microsomes have been instrumental in identifying the specific CYP isoforms responsible for this biotransformation.
Research has shown that several CYP isoforms are involved in the metabolism of TDCPP. wikipedia.org An inhibition assay identified CYP2E1, CYP2D6, CYP1A2, and CYP2C19 as the specific enzymes responsible for the biotransformation of TDCPP. wikipedia.org This initial oxidative step is crucial as it can lead to the formation of the primary metabolite, bis(1,3-dichloro-2-propyl) phosphate (BDCPP), through the removal of one of the dichloropropyl groups. who.intnih.gov The involvement of multiple CYP isoforms suggests a broad capacity for TDCPP metabolism across different individuals and species, which may influence its toxicity and clearance rates.
Table 1: Cytochrome P450 Isoforms Involved in TDCPP Metabolism
| CYP Isoform | Role in TDCPP Metabolism | Research Finding Reference |
| CYP2E1 | Identified as a specific enzyme for the biotransformation of TDCPP. | wikipedia.org |
| CYP2D6 | Identified as a specific enzyme for the biotransformation of TDCPP. | wikipedia.org |
| CYP1A2 | Identified as a specific enzyme for the biotransformation of TDCPP. | wikipedia.org |
| CYP2C19 | Identified as a specific enzyme for the biotransformation of TDCPP. | wikipedia.org |
Glucuronidation and Other Conjugation Reactions
Following Phase I metabolism by cytochrome P450 enzymes, the resulting metabolites of TDCPP can undergo Phase II conjugation reactions. These reactions typically increase the water solubility of the metabolites, facilitating their excretion from the body.
One of the key conjugation pathways for TDCPP metabolites is through the action of glutathione (B108866) S-transferases (GSTs) . who.intnih.gov In vitro studies with rat liver preparations have demonstrated that TDCPP is metabolized by an NADPH-dependent microsomal mixed-function oxidase system and glutathione S-transferases. who.intnih.gov This process likely involves the conjugation of glutathione to an electrophilic intermediate of TDCPP metabolism, leading to the formation of a glutathione conjugate. who.int
While direct evidence of TDCPP-glucuronide conjugate formation is limited, there are indications that glucuronidation , a common Phase II pathway catalyzed by UDP-glucuronosyltransferases (UGTs), may also play a role. nih.gov A study in avian hepatocytes showed that exposure to TDCPP resulted in a significant upregulation of UGT1A9 mRNA levels. researchgate.net This upregulation suggests an induction of the glucuronidation pathway in response to TDCPP, which would be a plausible mechanism for the detoxification and excretion of its hydroxylated metabolites. researchgate.net
Table 2: Conjugation Reactions in TDCPP Metabolism
| Conjugation Pathway | Enzyme Family | Evidence | Research Finding Reference |
| Glutathione Conjugation | Glutathione S-Transferases (GSTs) | In vitro metabolism of TDCPP by rat liver GSTs. | who.intnih.gov |
| Glucuronidation | UDP-glucuronosyltransferases (UGTs) | Upregulation of UGT1A9 mRNA in response to TDCPP exposure. | researchgate.net |
Implications of Metabolite Formation for Bioactivity and Environmental Fate
The formation of metabolites from the parent compound, TDCPP, has significant implications for both its biological activity within an organism and its ultimate fate in the environment.
The primary metabolite of TDCPP, bis(1,3-dichloro-2-propyl) phosphate (BDCPP) , is frequently detected in human urine, indicating widespread exposure and metabolic conversion of the parent compound. nih.gov The bioactivity of TDCPP and its metabolites is a major concern. Studies have suggested that TDCPP may be carcinogenic, with rodent studies showing increased tumor formation in the liver and brain following long-term exposure. wikipedia.org Furthermore, TDCPP has been listed as a carcinogen under California's Proposition 65. ca.gov Metabolites of TDCPP have also been shown to be mutagenic in bacterial assays. wikipedia.org The parent compound and its metabolites have also been linked to endocrine-disrupting effects and potential neurotoxicity. wikipedia.orgresearchgate.net
From an environmental perspective, TDCPP is considered a persistent organic pollutant due to its slow degradation. wikipedia.org As an additive flame retardant, it is not chemically bound to the materials it is used in and can leach into the environment over time. wikipedia.org The detection of both TDCPP and its primary metabolite, BDCPP, in various environmental compartments, including water and dust, highlights their persistence. researchgate.net The water solubility and persistence of TDCPP and its metabolites suggest a potential for long-range transport in aquatic environments. researchgate.net The abiotic and biotic degradation of these compounds in the environment is a slow process, contributing to their widespread presence. snu.ac.krmdpi.comresearchgate.net The continued release and persistence of TDCPP and the formation of its bioactive metabolites in the environment pose ongoing risks to both ecosystems and human health. researchgate.net
Advanced Analytical Methodologies for Tris 1,3 Dichloropropyl Phosphate
Extraction and Sample Preparation Techniques for Diverse Matrices
Effective extraction and sample cleanup are critical preliminary steps for the accurate analysis of TDCPP. The choice of technique depends on the nature of the sample, whether biological or environmental.
Solid Phase Extraction (SPE) for Biological and Environmental Samples
Solid Phase Extraction (SPE) is a widely adopted technique for the cleanup and concentration of TDCPP and its metabolites from complex samples like urine, dust, and water. nih.govnih.gov For instance, a method for analyzing the primary metabolite of TDCPP, bis(1,3-dichloro-2-propyl) phosphate (B84403) (BDCPP), in human urine utilizes mixed-mode anion exchange SPE. nih.govuzh.chuzh.ch This approach effectively separates the analyte from interfering matrix components. nih.govuzh.chuzh.ch The process often involves spiking the sample with a mass-labeled internal standard, such as d10-BDCPP, followed by acidification before applying it to the SPE cartridge. uzh.chuzh.ch
In the analysis of dust samples, SPE is employed for purification after an initial extraction with organic solvents. greensciencepolicy.org For example, dust extracts can be purified by passing them through a glass column containing deactivated alumina. greensciencepolicy.org This step helps in removing interfering substances before instrumental analysis. greensciencepolicy.org Similarly, for blood plasma analysis, C18 Sep-Pak cartridges have been used for cleanup, although challenges with background contamination from the cartridges themselves have been noted. nih.gov
Microextraction Techniques
While detailed research findings on specific microextraction techniques for TDCPP were not prevalent in the reviewed literature, the principles of these techniques, which aim to minimize solvent usage and sample volume, are applicable. These methods, such as solid-phase microextraction (SPME) and dispersive liquid-liquid microextraction (DLLME), offer potential advantages in terms of reduced environmental impact and faster sample preparation times. Further research into the application and optimization of these techniques for TDCPP analysis is warranted.
Chromatographic Separation Techniques
Chromatography is the cornerstone of separating TDCPP from other compounds in a sample extract prior to detection. Both gas and liquid chromatography are extensively used.
Gas Chromatography (GC) Applications
Gas chromatography, often coupled with mass spectrometry (GC-MS), is a powerful tool for the analysis of TDCPP in various environmental samples, including dust and polyurethane foam. nih.govgreensciencepolicy.orgchromatographyonline.com The separation is typically achieved using a fused silica (B1680970) capillary column coated with a non-polar stationary phase, such as 5% phenyl methylpolysiloxane. greensciencepolicy.org For instance, the analysis of dust samples for TDCPP has been successfully performed using GC-MS operated in electron-capture negative-ionization (ECNI) mode, which provides high sensitivity. nih.gov Evolved Gas Analysis (EGA) and Multi-step Pyrolysis (MSP) GC-MS are specialized techniques used for analyzing TDCPP in solid matrices like cushion foam. chromatographyonline.com
The retention behavior of TDCPP on different GC columns is well-characterized. For example, on an OV-101 capillary column, the retention index has been reported as 2254, and on an Ultra-1 column, it is 2248. nist.gov These retention indices are valuable for compound identification.
Liquid Chromatography (LC) Applications
Liquid chromatography, particularly when coupled with tandem mass spectrometry (LC-MS/MS), is the method of choice for analyzing TDCPP's primary metabolite, BDCPP, in biological samples like urine. nih.govnih.govuzh.chuzh.ch This is because LC is well-suited for separating polar, non-volatile compounds like BDCPP that are not easily analyzed by GC without derivatization. nih.govuzh.chuzh.ch
A common approach involves reversed-phase high-performance liquid chromatography (HPLC) separation. cdc.gov For the analysis of BDCPP in urine, methods have been developed using atmospheric pressure chemical ionization (APCI) or electrospray ionization (ESI) in tandem with mass spectrometry. nih.govnih.govuzh.chuzh.ch These methods have demonstrated high throughput, with the capability of analyzing 96 samples per day. cdc.gov
Mass Spectrometry (MS) Detection and Quantification
Mass spectrometry is the definitive technique for the detection and quantification of TDCPP and its metabolites due to its high selectivity and sensitivity.
When coupled with GC, MS can be operated in different ionization modes. Electron impact (EI) mode is used for the detection of compounds like tris(1-chloro-2-propyl) phosphate (TCPP) and triphenyl phosphate (TPP), while the more sensitive electron capture negative ionization (ECNI) mode is preferred for TDCPP. greensciencepolicy.org Negative chemical ionization (NCI) has also been employed for the mass spectrometric determination of TDCPP. nih.gov
For LC-based methods, tandem mass spectrometry (MS/MS) is universally used for the quantification of BDCPP. nih.govnih.govuzh.chuzh.chcdc.gov This technique involves the selection of a specific precursor ion (the molecular ion of the analyte) and its fragmentation to produce characteristic product ions. This multiple-reaction monitoring (MRM) provides a high degree of specificity and reduces background noise, leading to very low detection limits. For example, a method for BDCPP in urine using LC-MS/MS reported a method detection limit of 8 pg/mL. nih.gov Another method achieved a limit of quantitation of 0.2 ng/L in urine. uzh.ch Isotope dilution using mass-labeled internal standards, such as d10-BDCPP, is a common practice to ensure accurate quantification by correcting for matrix effects and variations in instrument response. nih.govnih.govuzh.chuzh.ch
Interactive Data Table: Analytical Methods for TDCPP and its Metabolite BDCPP
| Analyte | Matrix | Extraction Technique | Analytical Instrument | Key Findings |
| TDCPP | Dust | Pressurized Fluid Extraction, Alumina column cleanup | GC-ECNI-MS | Detected in 99% of dust samples with a geometric mean of 4.43 µg/g. nih.gov |
| BDCPP | Urine | Mixed-mode anion exchange SPE | LC-APCI-MS/MS | Method detection limit of 8 pg/mL. nih.gov Found in all urine samples from non-occupationally exposed adults. nih.gov |
| TDCPP | Blood Plasma | C18 SPE | GC-NCI-MS | Analysis was challenging due to background contamination from SPE cartridges. nih.gov |
| BDCPP | Urine | Mixed-mode anion exchange SPE | LC-APCI-ESI-MS/MS | Limit of quantitation of 0.2 ng/L. uzh.ch Good precision with standard deviations below 7% and high accuracy. uzh.ch |
| TDCPP | Polyurethane Foam | Evolved Gas Analysis/Multi-step Pyrolysis | GC-MS | Effective for direct analysis of TDCPP in solid foam samples. chromatographyonline.com |
Gas Chromatography-Mass Spectrometry (GC/MS)
Gas chromatography-mass spectrometry is a well-established technique for the analysis of the parent compound, TDCPP, in environmental and material samples. This method is particularly suited for semi-volatile organic compounds like TDCPP.
Detailed research findings show that for analyzing TDCPP in matrices such as indoor dust, pressurized fluid extraction or Soxhlet extraction is used for sample preparation, followed by cleanup using techniques like elution through alumina-packed glass columns. researchgate.net The analysis is then performed by GC/MS. To achieve high sensitivity and selectivity for the halogenated TDCPP molecule, electron capture negative ionization (ECNI) mode is often employed. researchgate.netnih.gov Studies have used fused silica capillary columns, such as those coated with 5% phenyl methylpolysiloxane, for the chromatographic separation. researchgate.net In addition to ECNI, electron impact (EI) ionization has also been utilized for the detection of other organophosphate flame retardants in conjunction with TDCPP analysis. researchgate.net
Table 1: Examples of GC/MS Methodologies for TDCPP Analysis
| Parameter | Method 1 | Method 2 |
|---|---|---|
| Analyte | Tris(1,3-dichloro-2-propyl) phosphate (TDCPP) | Tris(1,3-dichloro-2-propyl) phosphate (TDCPP) |
| Matrix | Indoor Dust | Indoor Dust, Foam |
| Instrumentation | GC/MS | GC/MS |
| Ionization Mode | Electron Capture Negative Ionization (ECNI) | Electron Capture Negative Ionization (ECNI) |
| GC Column | Not Specified | 15 m x 0.25 mm ID, 5% phenyl methylpolysiloxane (0.25 µm film) |
| Method Detection Limit (MDL) | 35.0 ng/g (calculated from field blanks) | Not Specified |
| Reference | nih.gov | researchgate.net |
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
For the analysis of TDCPP metabolites in biological matrices such as urine, liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the preferred method. The primary metabolite, bis(1,3-dichloropropyl) phosphate (BDCPP), is a polar, non-volatile diester, making it unsuitable for direct GC/MS analysis without chemical derivatization. nih.gov LC-MS/MS overcomes this limitation.
Methodologies for BDCPP analysis typically involve sample preparation using solid-phase extraction (SPE), specifically with mixed-mode anion exchange cartridges that effectively capture the anionic metabolite from the urine matrix. nih.govuzh.ch Quantification is achieved using isotope dilution, where a mass-labeled internal standard (e.g., d10-BDCPP) is added to the sample prior to extraction to correct for matrix effects and variations in recovery. nih.govuzh.ch
The chromatographic separation is performed on a reversed-phase column, such as a C18 column. nih.gov Detection by tandem mass spectrometry provides high selectivity and sensitivity. Both atmospheric pressure chemical ionization (APCI) and electrospray ionization (ESI) have been successfully used as ionization sources, operated in negative mode to detect the deprotonated BDCPP molecule. nih.govuzh.ch These methods are sensitive enough to detect background exposure levels in the general population. uzh.chuzh.ch
Table 2: Performance of Selected LC-MS/MS Methods for BDCPP in Urine
| Parameter | Method 1 | Method 2 |
|---|---|---|
| Analyte | Bis(1,3-dichloropropyl) phosphate (BDCPP) | Bis(1,3-dichloropropyl) phosphate (BDCPP) |
| Matrix | Human Urine | Human Urine |
| Ionization Source | Atmospheric Pressure Chemical Ionization (APCI) | APCI and Electrospray Ionization (ESI) |
| Method Detection Limit (MDL) | 8 pg/mL | Not Specified |
| Limit of Quantitation (LOQ) | Not Specified | 0.2 ng/L (0.2 pg/mL) |
| Analyte Recovery | 82 ± 10% to 91 ± 4% | 93.6% to 101% |
| Reference | researchgate.netnih.gov | uzh.chuzh.ch |
High-Resolution Mass Spectrometry for Metabolite Identification
While tandem mass spectrometry is highly effective for quantifying known metabolites like BDCPP, high-resolution mass spectrometry (HRMS) offers significant advantages for the discovery and identification of novel or unexpected metabolites. HRMS instruments, such as Quadrupole Time-of-Flight (Q-TOF) or Orbitrap mass spectrometers, provide highly accurate mass measurements, enabling the determination of elemental compositions for unknown compounds.
This capability is crucial for metabolism studies, where biotransformation pathways can be complex. For organophosphates, metabolism can involve not only hydrolysis to diesters but also oxidation, dechlorination, and conjugation reactions. Research on the related flame retardant Tris(1-chloro-2-propyl) phosphate (TCIPP) has suggested that measuring only the primary diester metabolite may underestimate total exposure, highlighting the need to identify other metabolic products. researchgate.netduke.edu
In the context of TDCPP, HRMS could be applied to screen urine or in vitro metabolism samples for all potential biotransformation products. By comparing exposed and control samples and using the accurate mass data to propose chemical formulas, researchers can identify a more complete profile of TDCPP metabolites. This comprehensive approach is essential for a more accurate assessment of human exposure and for understanding the full metabolic fate of the compound.
Development of Biomarkers of Exposure for Research Applications (e.g., urinary metabolites)
The development of reliable biomarkers is essential for assessing human exposure to TDCPP in epidemiological and research settings. Since the parent compound is rapidly metabolized, measuring its metabolites in urine provides a non-invasive and effective window into recent exposure. nih.gov
The primary urinary metabolite of TDCPP is bis(1,3-dichloropropyl) phosphate (BDCPP). nih.govuzh.ch Animal and in vitro studies have confirmed that TDCPP is quickly metabolized to BDCPP, which is then excreted in the urine. nih.gov The detection of BDCPP in the vast majority of urine samples from the general population indicates that human exposure to TDCPP is widespread. nih.govnih.gov
Numerous studies have successfully used LC-MS/MS methods to quantify BDCPP in urine for exposure assessment. These studies have established baseline levels in various populations and have been used to investigate links between exposure sources, such as household dust, and internal dose. acs.org The measurement of BDCPP has been applied in studies involving pregnant women, office workers, and children, demonstrating its utility as a robust biomarker of exposure for research applications. nih.govnih.gov
Table 3: Reported Concentrations of the Urinary Biomarker BDCPP in Human Studies
| Population Studied | Sample Size (n) | Detection Frequency | Geometric Mean (GM) Concentration |
|---|---|---|---|
| Pregnant Women (USA) | 39 samples from 8 women | 97% | 1.3 ng/mL |
| Adult Office Workers (USA) | 29 | 100% | 408 pg/mL |
| Adults (USA) | 9 | 100% | 147 pg/mL |
Concentrations may vary based on analytical methods, population demographics, and specific exposure scenarios. References: nih.govnih.govnih.govacs.org
Regulatory Science and Risk Assessment Frameworks for Tris 1,3 Dichloropropyl Phosphate
Integration of Scientific Evidence in Risk Characterization
The risk characterization of Tris(1,3-dichloropropyl) phosphate (B84403) (TDCIPP) involves a comprehensive evaluation of various scientific data streams. This process integrates information on its physical and chemical properties, toxicokinetics, and toxicological and epidemiological data to assess the potential health risks from exposure. nih.gov Key to this is understanding how TDCIPP is absorbed, distributed, metabolized, and excreted by the body. Studies in rats have shown that TDCIPP can be absorbed through the skin and is distributed to various organs, including the liver, lungs, and kidneys. nih.gov It is primarily eliminated through bile, feces, and urine. nih.gov
A significant aspect of TDCIPP's risk characterization is its potential carcinogenicity. Evidence from animal studies, particularly in rats, has demonstrated that chronic oral exposure to TDCIPP can lead to the formation of tumors in the liver and kidneys. nih.govca.gov Furthermore, some of its metabolites, such as 1,3-dichloro-2-propanol (B29581) (1,3-DCP), have also been identified as carcinogenic. ca.gov In vitro studies have indicated that TDCIPP can be mutagenic, particularly after metabolic activation. nih.govca.gov
Non-cancer health effects are also a critical component of the risk assessment. The U.S. Consumer Product Safety Commission (CPSC) has established an acceptable daily intake (ADI) for non-cancer health risks associated with TDCIPP exposure, which is set at 5 μ g/kg-day . nih.gov This value is used to calculate a hazard index, where a value greater than 1 suggests a potential for adverse health impacts. nih.gov For instance, a study estimating TDCIPP intake for infants found that a small percentage had exposure levels exceeding this threshold, indicating potential health risks. nih.govnih.gov
International and National Regulatory Perspectives on Tris(1,3-dichloropropyl) phosphate
Regulatory bodies worldwide have taken notice of the potential risks associated with TDCIPP, leading to various national and international actions. In the United States, there is no comprehensive federal ban on TDCIPP, but several states have implemented their own regulations. California, for example, listed TDCIPP as a carcinogen under Proposition 65 in 2011, requiring warnings on products containing the chemical. wikipedia.orgca.govca.gov Vermont has also banned the use of TDCIPP in children's products and residential upholstered furniture at concentrations above 0.1% by weight. healthvermont.gov The U.S. Consumer Product Safety Commission (CPSC) has conducted risk assessments of TDCIPP, particularly in the context of its use in upholstered furniture foam. ca.gov
Internationally, the European Chemicals Agency (ECHA) has identified TDCIPP as a substance of very high concern due to its suspected carcinogenic properties and has it under assessment as part of the REACH (Registration, Evaluation, Authorisation and Restriction of Chemicals) regulation. wikipedia.org The European Union has also considered the risks of TDCIPP in the context of its use as a replacement for other phased-out flame retardants like pentabromodiphenyl ether (pentaBDE). europa.eu In Canada, TCPP and TDCPP have undergone screening assessments due to human health concerns. canada.ca
These regulatory perspectives are informed by a growing body of scientific evidence on the environmental occurrence and toxicological effects of TDCIPP. researchgate.netnih.gov The widespread detection of TDCIPP in various environmental media and human tissues has prompted a closer look at its potential health risks. researchgate.netnih.gov
Frameworks for Emerging Contaminants of Concern
This compound is widely recognized as a contaminant of emerging concern (CEC). researchgate.net This classification stems from its widespread use, persistence in the environment, and potential for adverse effects on both ecosystems and human health. researchgate.netnih.govresearchgate.net As an additive flame retardant, TDCIPP is not chemically bound to the materials it is used in, making it prone to leaching into the surrounding environment. wikipedia.orgnih.gov
The framework for addressing CECs like TDCIPP involves several key components:
Monitoring and Occurrence: Extensive monitoring programs have detected TDCIPP in various environmental compartments, including indoor dust, air, surface water, and sediment. wikipedia.orgresearchgate.netnih.gov Human biomonitoring studies have also found TDCIPP and its metabolites in urine, breast milk, and seminal plasma. researchgate.netnih.gov
Toxicity Assessment: Research has demonstrated a range of toxic effects in animal studies, including carcinogenicity, neurotoxicity, and reproductive and developmental toxicity. researchgate.netnih.govresearchgate.net
Risk Assessment: The potential risks to human health and the environment are evaluated by comparing exposure levels with toxicity data. researchgate.net
The increasing production and use of organophosphate flame retardants like TDCIPP, often as replacements for banned brominated flame retardants, highlight the need for robust regulatory frameworks to manage these emerging contaminants. researchgate.net
Use of Alternative Toxicity Testing Strategies (New Approach Methodologies - NAMs)
The assessment of chemicals like TDCIPP is increasingly benefiting from the development and application of New Approach Methodologies (NAMs). These alternative testing strategies aim to reduce, refine, or replace traditional animal testing while providing relevant data for risk assessment.
For organophosphate flame retardants, including TDCIPP, there is a push to expand the use of read-across and other NAMs in regulatory assessments. researchgate.net Read-across involves using data from a well-studied chemical to predict the properties of a similar, less-studied chemical. In the case of TDCIPP, its structural similarity to other organophosphate flame retardants allows for some level of data extrapolation. canada.ca
In vitro studies, a key component of NAMs, have been employed to investigate the mechanisms of TDCIPP toxicity. For example, studies using cell lines have explored its effects on neurodevelopmental processes and cellular metabolism. wikipedia.orgescholarship.org These non-animal methods can provide valuable insights into the potential hazards of chemicals and help prioritize them for further testing. The development of such strategies is crucial for efficiently evaluating the large number of chemicals in commerce. researchgate.net
Derivation of Ecological Risk Assessment Parameters and Thresholds
Ecological risk assessment for TDCIPP involves evaluating its potential to harm freshwater organisms. researchgate.net This process relies on deriving key parameters and thresholds from toxicity data and comparing them with environmental exposure concentrations.
One important metric is the Hazardous Concentration for 5% of species (HC5) , which is a statistical extrapolation from single-species toxicity tests to estimate the concentration at which 5% of species in an ecosystem would be adversely affected. A study assessing the ecological risk of TDCIPP derived an HC5 of 877 μg/L based on acute toxicity data (LC50 or EC50 values). researchgate.net However, when considering more sensitive endpoints like growth and development toxicity, the derived HC5 was significantly lower at 33.33 ng/L. researchgate.net
Another key parameter is the Predicted No-Effect Concentration (PNEC) , which is the concentration of a substance below which adverse effects in the ecosystem are not expected to occur. The European Union determined a PNEC of 10 µg/L for TDCIPP. nrw.de
The Risk Quotient (RQ) method is commonly used in preliminary risk assessments. It is calculated by dividing the environmental exposure concentration by the PNEC or another toxicity threshold. frontiersin.org An RQ greater than 1 indicates a potential risk.
The margin of safety (MOS) is another tool used, calculated by comparing toxicity data with exposure data. A MOS below 1 suggests a potential risk. researchgate.net The significant difference between the HC5 derived from acute and chronic toxicity data highlights the importance of using sensitive, long-term endpoints in ecological risk assessments for a more accurate characterization of risk. researchgate.net
Predictive Modeling for Environmental Fate and Bioaccumulation in Regulatory Contexts (e.g., QSAR)
Predictive models, particularly Quantitative Structure-Activity Relationship (QSAR) models, play a crucial role in regulatory assessments of chemicals like TDCIPP, especially when empirical data are limited. canada.ca QSAR models use the chemical structure of a substance to predict its physicochemical properties, environmental fate, and toxicological effects.
In the context of TDCIPP, QSAR models are used to estimate key parameters that govern its environmental behavior:
Persistence: How long the chemical remains in the environment before being broken down.
Bioaccumulation Potential: The likelihood of the chemical accumulating in the tissues of living organisms.
Regulatory bodies like Health Canada utilize (Q)SAR models as an additional line of evidence in their screening assessments of TCPP and TDCPP. canada.ca The reliability of these models is assessed on a case-by-case basis. canada.ca For instance, in the absence of long-term carcinogenicity studies for a related compound, TCPP, statistics-based (Q)SAR models were used to help assess its carcinogenic potential. canada.ca
These predictive models are valuable tools for filling data gaps and for prioritizing chemicals for further testing. By providing estimates of environmental fate and bioaccumulation, QSAR and other predictive models help regulators to make more informed decisions about the potential risks posed by substances like TDCIPP. canada.ca
Knowledge Gaps and Future Research Trajectories for Tris 1,3 Dichloropropyl Phosphate
Elucidation of Specific Molecular Signaling Pathways
A significant knowledge gap remains in the complete understanding of the molecular signaling pathways disrupted by Tris(1,3-dichloropropyl) phosphate (B84403) (TDCPP). While research has identified some affected pathways, a more detailed map of its molecular interactions is needed.
Recent studies have made progress in this area. For instance, it has been demonstrated that TDCPP can reduce the lifespan of the nematode Caenorhabditis elegans by activating an unconventional insulin (B600854)/insulin-like growth factor-1 signaling (IIS) pathway. nih.gov This activation occurs not through the typical disruption of the insulin-like growth factor-1 receptor (DAF-2/IGF1R), but by inhibiting the downstream tumor-suppressor factor DAF-18/PTEN. nih.gov This inhibition leads to a buildup of PI(3,4,5)P3 (PIP3), which in turn increases the activation of the Akt/Protein Kinase B (PKB) family of serine/threonine kinases. nih.gov The subsequent phosphorylation of DAF-16/FoxO and its sequestration in the cytoplasm ultimately shortens the nematode's lifespan. nih.gov
In male mice, TDCPP has been shown to be a metabolism-disrupting chemical. At a certain concentration, it causes adiposity, fasting hyperglycemia, and insulin resistance. nih.gov In vitro screenings have revealed that TDCPP activates the farnesoid X receptor (FXR) and pregnane (B1235032) X receptor (PXR), while inhibiting the androgen receptor (AR). nih.govresearchgate.net Further investigation in mice showed that PXR target genes, but not FXR target genes, were upregulated in the liver. nih.gov
Additionally, TDCPP exposure has been found to interfere with vascular development in zebrafish and human umbilical vein endothelial cells (HUVECs). It impedes the growth of intersegmental vessels and the extension and remodeling of the common cardinal vein in zebrafish. alfa-chemistry.com This vascular toxicity is linked to the Nrf2-VEGF pathway. TDCPP was found to repress the expression and activity of Nrf2, and activating Nrf2 with a potent activator, CDDO-Im, was shown to enhance VEGF and protect against these developmental defects. alfa-chemistry.com
Future research should aim to build upon these findings to create a more comprehensive picture of TDCPP's molecular targets. Investigating the upstream and downstream effectors of the identified pathways, as well as exploring potential crosstalk between different signaling cascades, will be crucial. Identifying all the direct binding partners of TDCPP and its metabolites within the cell is another critical area for future studies. This detailed molecular understanding is essential for accurately predicting its toxicological effects and for the development of targeted interventions.
Comprehensive Assessment of Metabolite Activity and Toxicity
The major urinary metabolite of TDCPP identified in rats is bis(1,3-dichloro-2-propyl) phosphate (BDCPP). nih.gov This metabolite is frequently detected in human urine, with over 90% of Americans showing detectable levels. nih.gov Other metabolites that have been isolated include 1,3-dichloro-2-propyl phosphate and 1,3-dichloro-2-propanol (B29581). nih.gov Furthermore, TDCPP can be metabolized into compounds that are recognized as carcinogenic, such as 1,3-dichloro-2-propanol (1,3-DCP), 3-monochloropropane-1,2-diol (3-MCPD), epichlorohydrin, and glycidol. ca.gov
The mutagenic potential of TDCPP metabolites has been demonstrated in bacterial assays using the Ames test. wikipedia.org This suggests that the biotransformation of TDCPP can lead to the formation of genotoxic compounds.
Future research must prioritize the systematic evaluation of the toxicokinetics and toxicodynamics of individual TDCPP metabolites. This includes:
Identifying and quantifying all major and minor metabolites in various biological matrices (e.g., blood, urine, tissues) across different species, including humans.
Characterizing the specific toxicological activities of each metabolite, including their potential for carcinogenicity, neurotoxicity, endocrine disruption, and developmental toxicity.
Investigating the enzymatic pathways responsible for the metabolism of TDCPP and how factors such as age, sex, and genetic polymorphisms may influence these pathways.
A thorough assessment of metabolite activity is essential for a complete risk assessment of TDCPP. Without this knowledge, the full extent of its potential harm to human health and the environment may be underestimated.
Long-Term Ecological Impact Studies under Realistic Environmental Concentrations
While the acute toxicity of Tris(1,3-dichloropropyl) phosphate (TDCPP) has been studied in various organisms, a significant knowledge gap exists regarding its long-term ecological impacts at realistic environmental concentrations. As an additive flame retardant, TDCPP is not chemically bound to the materials it treats, making it prone to leaching into the environment over the lifespan of products. wikipedia.org Its slow degradation and resistance to removal by wastewater treatment processes contribute to its persistence in the environment. wikipedia.org
TDCPP is now widespread, found in diverse environmental media such as indoor and outdoor air, dust, surface water, drinking water, sediment, and wildlife. ca.govresearchgate.netresearchgate.netgreensciencepolicy.org This ubiquity raises concerns about the potential for chronic exposure and its sublethal effects on ecosystems.
Current research has provided some insights into the ecological risks. For example, in the ciliated protozoan Tetrahymena thermophila, exposure to low concentrations of TDCPP for five days resulted in a significant decrease in biomass, cell number, cell size, and the quantity of cilia. nih.gov This study also observed ultrastructural changes in the cilia and a decrease in ribosome quantity. nih.gov In zebrafish, TDCPP exposure has been shown to alter the mRNA expression of genes that regulate thyroid function and to disrupt normal development, leading to malformations and mortality, particularly with early embryonic exposure. wikipedia.org
However, there is a pressing need for long-term studies that mimic real-world exposure scenarios. Future research should focus on:
Chronic toxicity studies in a wider range of ecologically relevant species, including invertebrates, fish, amphibians, and birds, at environmentally relevant concentrations.
Mesocosm and field studies to investigate the effects of TDCPP on community structure, population dynamics, and ecosystem functions over extended periods.
Bioaccumulation and biomagnification studies to understand how TDCPP moves through food webs and the potential risks to higher trophic level organisms.
Investigations into the effects of TDCPP in combination with other environmental stressors , such as other pollutants, climate change, and habitat fragmentation, to assess potential synergistic or antagonistic interactions.
By addressing these research gaps, a more accurate assessment of the long-term ecological risks posed by TDCPP can be achieved, informing regulatory decisions and environmental management strategies.
Advanced Computational Modeling and Toxicogenomics Approaches
The application of advanced computational modeling and toxicogenomics represents a promising frontier for understanding and predicting the toxicity of this compound (TDCPP). These approaches can help to fill knowledge gaps, prioritize experimental studies, and provide a more mechanistic understanding of its adverse effects.
Computational Modeling:
Computational models can be employed to predict the toxicokinetics and toxicodynamics of TDCPP and its metabolites. For example, poly-parameter linear free energy relationship-modified multimedia urban models have been used to predict its long-range transport via waterborne routes. researchgate.net Future computational work could focus on:
Quantitative Structure-Activity Relationship (QSAR) models to predict the toxicity of TDCPP and its metabolites based on their chemical structures. This could help in screening for potential toxicity of related compounds and in the design of safer alternatives.
Physiologically Based Pharmacokinetic (PBPK) models to simulate the absorption, distribution, metabolism, and excretion of TDCPP in different species, including humans. This can help to extrapolate data from animal studies to humans and to understand variability in susceptibility.
Molecular docking and simulation studies to identify potential binding sites of TDCPP and its metabolites on key proteins and receptors, providing insights into its mechanisms of action.
Toxicogenomics:
Toxicogenomics, the study of how genomes respond to toxic substances, offers a powerful tool for elucidating the molecular mechanisms of TDCPP toxicity. By analyzing changes in gene and protein expression, researchers can identify the cellular pathways and biological processes that are perturbed by TDCPP exposure.
For example, RNA-Seq analysis in the ciliated protozoan Tetrahymena thermophila revealed that TDCPP exposure led to the down-regulation of twenty-one ribosome protein genes. nih.gov In zebrafish, TDCPP was found to alter the mRNA expression of several genes that regulate thyroid function. wikipedia.org
Future toxicogenomics research should aim to:
Generate comprehensive transcriptomic, proteomic, and metabolomic profiles in various model organisms and human cell lines exposed to TDCPP.
Utilize bioinformatics and systems biology approaches to analyze these large datasets and identify key toxicity pathways and networks.
Integrate toxicogenomics data with traditional toxicological endpoints to establish causal links between molecular changes and adverse health outcomes.
Develop toxicogenomic biomarkers for early detection of TDCPP exposure and its effects.
By combining advanced computational modeling with high-throughput toxicogenomics, a more predictive and mechanistic understanding of TDCPP toxicity can be achieved, ultimately leading to more effective risk assessment and management strategies.
Development of Safer Alternatives and Sustainable Remediation Technologies for this compound
Given the identified health and environmental concerns associated with this compound (TDCPP), a critical area for future research and development is the creation of safer, non-toxic alternatives and the establishment of sustainable remediation technologies to manage existing contamination.
Safer Alternatives:
The search for safer flame retardants to replace TDCPP is an ongoing effort. The ideal alternative would possess effective flame retardant properties without the adverse health and environmental effects of halogenated organophosphates. Several classes of compounds are being explored:
Inorganic Phosphorus Compounds: These are often used as fillers and are considered less mobile than additive organic flame retardants. pops.int
Nitrogen-Based Organic Flame Retardants: Melamines and their derivatives act through an intumescent (swelling) mechanism and are primarily used in nitrogen-containing polymers like polyurethane. pops.int
Halogen-Free Organophosphorus Flame Retardants: Triaryl phosphates are a prominent example used as alternatives to brominated flame retardants. pops.int
Reactive Phosphorus Flame Retardants: These include phosphorus-containing polyols that can be chemically integrated into the polymer structure, potentially reducing their ability to leach out. pops.int
Future research in this area should focus on a comprehensive assessment of potential alternatives, not only for their flame retardancy but also for their entire life cycle, including potential toxicity, environmental fate, and persistence. A "benign-by-design" approach, where toxicological considerations are integrated early in the chemical design process, is crucial to avoid regrettable substitutions where one hazardous chemical is replaced by another with similar or different unassessed risks.
Sustainable Remediation Technologies:
Due to the persistence and widespread presence of TDCPP in the environment, developing effective and sustainable remediation technologies is essential. Research in this domain is still in its early stages, but potential avenues include:
Bioremediation: Utilizing microorganisms (bacteria or fungi) that can degrade TDCPP into less harmful substances. This approach requires identifying and optimizing the metabolic pathways of these organisms for efficient breakdown of the compound.
Phytoremediation: Using plants to absorb, accumulate, and/or degrade TDCPP from contaminated soil and water. Research is needed to identify plant species with high uptake and tolerance to TDCPP.
Advanced Oxidation Processes (AOPs): Technologies such as ozonation, Fenton processes, and photocatalysis can generate highly reactive hydroxyl radicals to break down persistent organic pollutants like TDCPP. The focus should be on optimizing these processes for efficiency and minimizing the formation of toxic byproducts.
Adsorption: Using materials like activated carbon or novel nanomaterials to bind and remove TDCPP from water and other environmental media. Research into developing highly selective and regenerable adsorbents is a key area.
The development of these technologies must consider their environmental footprint, cost-effectiveness, and scalability for real-world applications. A multi-pronged approach that combines source control through the adoption of safer alternatives with effective remediation of existing contamination will be the most sustainable path forward.
Q & A
Q. What analytical methods are recommended for quantifying TDCPP in environmental matrices, and how can recovery rates be optimized?
To detect TDCPP in water or sludge, high-performance liquid chromatography (HPLC) coupled with tandem mass spectrometry (LC-MS/MS) is widely used. For low-concentration samples (e.g., 1 ng/L), recovery studies using fortified drinking water demonstrate near-complete recoveries (100 ± 2%) when employing LC pumps for precise spiking . Gas chromatography-mass spectrometry (GC-MS) with non-polar columns (e.g., DB-5) is preferred for isomer-specific analysis, as TDCPP co-elutes with other organophosphate esters (OPEs) in polar matrices . Solid-phase extraction (SPE) using polymeric sorbents (e.g., Oasis HLB) improves sensitivity in urine or sediment samples .
Q. What are the standard protocols for evaluating TDCPP’s environmental persistence and bioaccumulation potential?
- Persistence : Conduct aerobic/anaerobic degradation assays in sewage sludge, monitoring TDCPP concentrations via LC-MS/MS over 30–60 days. Evidence shows limited degradation under anaerobic conditions compared to aerobic systems .
- Bioaccumulation : Use bioconcentration factors (BCFs) derived from aquatic organisms (e.g., zebrafish) or soil invertebrates. Measure log Kow values (predicted ~4.2 for TDCPP) to estimate partitioning behavior .
Q. How can researchers distinguish TDCPP from structurally similar OPEs in complex mixtures?
Leverage high-resolution mass spectrometry (HRMS) to resolve TDCPP (C9H15Cl6O4P, m/z 430.9) from isomers like tris(2-chloroethyl) phosphate (TCEP) or tris(chloroisopropyl) phosphate (TCiPP). For environmental samples, isotopic dilution with deuterated internal standards (e.g., d15-TDCPP) improves quantification accuracy .
Advanced Research Questions
Q. What experimental models are most effective for studying TDCPP’s neurodevelopmental toxicity, and what endpoints should be prioritized?
- In vitro : Use PC12 cells to assess neurite outgrowth inhibition and oxidative stress (e.g., ROS production). TDCPP exposure at ≥10 µM significantly reduces dopamine synthesis and acetylcholinesterase activity .
- In vivo : Employ Caenorhabditis elegans to evaluate locomotor deficits and mitochondrial dysfunction. Sublethal doses (e.g., 1 mg/L) alter sod-3 (superoxide dismutase) and hsp-16.2 (heat shock protein) gene expression .
Q. How can contradictory findings in TDCPP toxicity studies be resolved, particularly regarding dose-response relationships?
Discrepancies often arise from isomer-specific effects, exposure duration, and model system variability. For example:
- Isomer interference : Technical-grade TDCPP may contain tris(2-chloropropyl) phosphate (TCPP4), which exhibits distinct toxicity profiles .
- Metabolic activation : Include liver S9 fractions in in vitro assays to account for bioactivation pathways .
- Data normalization : Use cell viability assays (e.g., MTT) to standardize neurotoxicity endpoints across studies .
Q. What methodologies are critical for isomer-specific analysis of TDCPP in environmental and biological samples?
- Chromatographic separation : Use GC-MS with a non-polar column (DB-5) to resolve TCPP isomers (TCPP1–TCPP4) based on retention times. For example, TCPP1 elutes first, followed by TCPP2–TCPP4 .
- Quantification challenges : Correct for co-eluting peaks using selective ion monitoring (SIM) or employ orthogonal LC-MS/MS methods to avoid false positives .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
